2-(3-nitrophenyl)-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
2-(3-nitrophenyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9;/h1-6H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWYUWWNSGOBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-nitrophenyl)-1H-imidazole Hydrochloride
This guide provides a comprehensive technical overview for the synthesis of 2-(3-nitrophenyl)-1H-imidazole hydrochloride, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed protocols, mechanistic insights, and critical analysis of the synthetic process.
Introduction and Strategic Importance
2-(3-nitrophenyl)-1H-imidazole and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry. The imidazole scaffold is a common feature in many biologically active molecules and pharmaceuticals.[1] The presence of the nitrophenyl group offers a versatile handle for further chemical modifications, such as reduction to an amine, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This makes the reliable and scalable synthesis of this compound a critical step in many drug discovery pipelines.
This guide will focus on the well-established Radziszewski imidazole synthesis, a robust and widely used method for the preparation of 2,4,5-trisubstituted imidazoles, which can be adapted for the synthesis of 2-substituted imidazoles.[2][3]
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of 2-(3-nitrophenyl)-1H-imidazole is most effectively achieved through the Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3][4] For the synthesis of the target molecule, the reactants are glyoxal (the 1,2-dicarbonyl component), 3-nitrobenzaldehyde, and a source of ammonia, typically ammonium acetate.
The reaction proceeds in two main stages:
-
Formation of a Diimine Intermediate: Glyoxal reacts with two equivalents of ammonia to form a diimine intermediate.[2][4]
-
Condensation and Cyclization: This diimine intermediate then condenses with 3-nitrobenzaldehyde, followed by cyclization and subsequent oxidation (dehydrogenation) to form the aromatic imidazole ring.[2][4]
The overall reaction can be represented as follows:
Caption: Overview of the Radziszewski synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Glyoxal (40% in H₂O) | 58.04 | ≥98% | Sigma-Aldrich |
| 3-Nitrobenzaldehyde | 151.12 | ≥99% | Sigma-Aldrich |
| Ammonium Acetate | 77.08 | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | 60.05 | ACS grade | Fisher Scientific |
| Ethanol | 46.07 | 95% | Fisher Scientific |
| Hydrochloric Acid (conc.) | 36.46 | ACS grade | Fisher Scientific |
| Diethyl Ether | 74.12 | Anhydrous | Fisher Scientific |
Synthesis of 2-(3-nitrophenyl)-1H-imidazole
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (15.1 g, 0.1 mol), ammonium acetate (23.1 g, 0.3 mol), and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature to dissolve the solids.
Step 2: Addition of Glyoxal
-
To the stirred solution, add glyoxal (40% in water, 14.5 mL, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction may be observed.
Step 3: Reflux
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
Step 4: Isolation of the Free Base
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 500 mL of cold water with stirring.
-
Neutralize the solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8.[5]
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude 2-(3-nitrophenyl)-1H-imidazole in a vacuum oven at 60 °C.
Synthesis of this compound
Step 1: Dissolution
-
Dissolve the crude 2-(3-nitrophenyl)-1H-imidazole in a minimal amount of hot ethanol (approximately 150-200 mL).
Step 2: Acidification
-
To the hot ethanolic solution, add concentrated hydrochloric acid dropwise with stirring until the solution is acidic to litmus paper. A precipitate of the hydrochloride salt will begin to form.
Step 3: Crystallization and Isolation
-
Allow the solution to cool to room temperature, and then place it in an ice bath for 1 hour to complete crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the final product, this compound, under vacuum.
Sources
Technical Guide: 1H NMR Characterization of 2-(3-nitrophenyl)-1H-imidazole Hydrochloride
The following guide is a comprehensive technical analysis of the 1H NMR spectrum for 2-(3-nitrophenyl)-1H-imidazole hydrochloride . This document is structured for researchers and analytical scientists, focusing on spectral assignment, structural causality, and experimental validation.
Executive Summary
Compound: this compound
CAS (Free Base): 13682-18-3
Molecular Formula: C
This guide provides a detailed assignment of the proton nuclear magnetic resonance (
Structural Context & Electronic Environment
To accurately assign the spectrum, one must understand the electronic push-pull mechanisms at play.
-
The Imidazole Ring (Cationic Character): Upon treatment with HCl, the N3 nitrogen of the imidazole ring is protonated, forming an imidazolium cation. This positive charge significantly deshields the ring protons (H4, H5) and the exchangeable NH protons compared to the free base.
-
The 3-Nitrophenyl Substituent: The nitro group (-NO
) at the meta position is a strong electron-withdrawing group (EWG). It exerts a profound deshielding effect on the phenyl ring protons, particularly those ortho to it (H2' and H4'). -
Symmetry: The molecule possesses a plane of symmetry through the phenyl ring and imidazole bond if rotation is fast on the NMR timescale. However, the 3-nitro substitution breaks the symmetry of the phenyl ring, creating a distinct 4-spin system.
Structural Diagram & Numbering
-
Imidazole Ring: H4, H5 (often equivalent or close singlets in DMSO).
-
Phenyl Ring:
-
H2': Ortho to NO
and Imidazole (Most deshielded). -
H4': Ortho to NO
, Para to Imidazole. -
H5': Meta to NO
and Imidazole. -
H6': Ortho to Imidazole, Meta to NO
.
-
Experimental Methodology
Sample Preparation
The hydrochloride salt is polar and likely insoluble in CDCl
-
Solvent: DMSO-d
(Dimethyl sulfoxide-d6) is the mandatory solvent to ensure solubility and to observe exchangeable protons (NH). -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).[1]
Acquisition Parameters (Recommended)
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of aromatic protons). -
Scans (NS): 16–64 (sufficient for >95% purity).
-
Spectral Width: -2 to 16 ppm (to capture broad imidazolium NH protons).
Spectral Analysis & Assignment
The Imidazolium System (H4, H5, NH)
In the HCl salt, the imidazole ring becomes an imidazolium cation.
-
NH Protons: Unlike the free base, where NH is often broad or invisible due to rapid exchange, the salt form in DMSO-d
typically shows a very broad, downfield signal.-
Shift:14.0 – 15.0 ppm (Broad singlet, 2H).
-
-
Ring Protons (H4, H5): The positive charge deshields these protons relative to the free base (~7.2 ppm).
-
Shift:7.8 – 8.0 ppm (Singlet or tight multiplet, 2H).
-
Note: While chemically non-equivalent due to the asymmetric phenyl group, H4 and H5 often appear as a singlet (s) due to accidental equivalence or rapid tautomeric averaging in the salt.
-
The 3-Nitrophenyl System
The phenyl ring exhibits a classic meta-substituted pattern, heavily influenced by the -NO
-
H2' (The "Isolated" Proton): Located between the imidazole and nitro groups. It experiences maximum deshielding from both anisotropic cones.
-
Shift:8.80 – 9.00 ppm .
-
Multiplicity: Triplet-like singlet (t) or broad singlet (J ~ 2 Hz).
-
-
H4' (Ortho to Nitro): Deshielded by the nitro group.
-
Shift:8.35 – 8.50 ppm .
-
Multiplicity: Doublet of doublets (dd) or doublet (d) (J ~ 8 Hz, 2 Hz).
-
-
H6' (Ortho to Imidazole): Deshielded by the cationic imidazole ring but meta to the nitro group.
-
Shift:8.40 – 8.60 ppm (Often overlaps with H4').
-
Multiplicity: Doublet (d) (J ~ 8 Hz).
-
-
H5' (Meta to both): The least deshielded aromatic proton.
-
Shift:7.80 – 8.00 ppm .
-
Multiplicity: Triplet (t) (J ~ 8 Hz).
-
Data Summary Table
| Assignment | Proton Type | Approx. Shift (δ ppm)* | Multiplicity | Integral | Coupling (J Hz) |
| NH / NH+ | Exchangeable | 14.0 – 15.5 | Broad s | 2H | - |
| H-2' | Aromatic (Ph) | 8.85 | t / s | 1H | ~2.0 (meta) |
| H-6' | Aromatic (Ph) | 8.55 | d | 1H | ~8.0 (ortho) |
| H-4' | Aromatic (Ph) | 8.45 | dd / d | 1H | ~8.2, 2.0 |
| H-5' | Aromatic (Ph) | 7.90 | t | 1H | ~8.0 |
| H-4, H-5 | Imidazole | 7.85 | s | 2H | - |
| H | Solvent Impurity | 3.33 | s | Variable | - |
| DMSO | Solvent Residual | 2.50 | quint | - | - |
*Note: Shifts are referenced to DMSO-d
Visualizing the Logic: Assignment Workflow
The following diagram illustrates the logical flow for assigning the spectrum, distinguishing it from common impurities like the dihydro-analog.
Caption: Logical workflow for verifying the imidazole structure against the common imidazoline impurity using 1H NMR.
Validation & Troubleshooting
Distinguishing Salt vs. Free Base
If you are unsure if your sample is the Hydrochloride salt or the Free Base:
-
Chemical Shift Drift: In the free base, the imidazole protons (H4/H5) typically appear upfield around 7.2 – 7.4 ppm . In the HCl salt, they shift downfield to 7.8 – 8.0 ppm .
-
NH Visibility: In the free base, the NH proton is often invisible or a broad hump < 13 ppm. In the HCl salt, the protonated system results in distinct broad signals > 14 ppm.
Common Impurities
-
Water (H
O): In DMSO-d , water appears at 3.33 ppm . As the salt is hygroscopic, this peak may be large. -
Residual HCl: Excess HCl may broaden the exchangeable protons further and shift the water peak downfield.
-
Imidazoline (Dihydro) Analog: If you observe two triplets (or a broad singlet) around 3.8 – 4.2 ppm , your sample is likely 2-(3-nitrophenyl)-4,5-dihydro -1H-imidazole (CAS: 54316-40-4), not the aromatic imidazole.
References
-
CAS Common Chemistry. 2-(3-Nitrophenyl)imidazole (Free Base) - CAS 13682-18-3.[2] American Chemical Society.[3] Available at: [Link][2]
-
National Institutes of Health (NIH) - PubChem. Imidazole, 2-(3-nitrophenyl)- (Compound Summary). Available at: [Link]
- Spectral Database for Organic Compounds (SDBS).General NMR Shifts for Imidazole Derivatives. AIST Japan.
Sources
Technical Guide: FT-IR Characterization of 2-(3-Nitrophenyl)-1H-Imidazole Hydrochloride
[1]
Executive Summary
This technical guide details the vibrational spectroscopy characterization of 2-(3-nitrophenyl)-1H-imidazole hydrochloride , a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Unlike free bases, the hydrochloride salt form presents unique spectral challenges—specifically the "ammonium band" broadening effect—that can obscure standard diagnostic peaks. This document provides a validated protocol for sample preparation, spectral acquisition, and a mechanistic breakdown of band assignments to ensure rigorous quality control in drug development workflows.[1]
Part 1: Structural Context & Vibrational Theory
The Molecular Scaffold
To accurately interpret the spectrum, one must deconstruct the molecule into its three vibrationally distinct components:
-
The Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms.[1] In the HCl salt form, the "pyridine-like" nitrogen (N3) is protonated, creating a symmetrical or near-symmetrical imidazolium cation.[1]
-
The 3-Nitrophenyl Substituent: A meta-substituted benzene ring bearing a nitro (
) group.[1] The meta-positioning restricts direct resonance conjugation between the nitro group and the imidazole cation, keeping nitro stretching frequencies close to standard aromatic nitro values. -
The Hydrochloride Counter-ion: The ionic lattice interaction (
) introduces strong hydrogen bonding, resulting in significant peak broadening in the high-frequency region.[1]
The "Ammonium Broadening" Phenomenon
The most defining feature of this spectrum is the Zundel-like continuum . In hydrochloride salts of imidazoles, the N-H stretching vibration does not appear as a sharp peak. Instead, strong hydrogen bonding between the
Part 2: Experimental Protocol (Self-Validating)
Sample Preparation Strategy
Due to the hygroscopic nature of hydrochloride salts, moisture management is the primary variable affecting spectral quality.[2][3] Water bands (3400 cm⁻¹ and 1640 cm⁻¹) can lead to false positives for solvates.[1]
Workflow Diagram: Sample Preparation Decision Matrix
Figure 1: Decision matrix for handling hygroscopic hydrochloride salts to minimize water interference.
Validated Acquisition Parameters
-
Instrument: FT-IR Spectrometer (e.g., Bruker Vertex or equivalent).[1][4]
-
Detector: DTGS (standard) or MCT (high sensitivity).[1]
-
Resolution: 4 cm⁻¹ (sufficient for solid-state).[1]
-
Scans: 32 (ATR) or 16 (KBr) to optimize Signal-to-Noise ratio.
-
Background: Fresh air background (ATR) or pure KBr pellet (Transmission) taken within 15 minutes of sample scan.
Part 3: Spectral Interpretation & Assignments[1][5]
The following table synthesizes data from general imidazole characterization and nitro-aromatic standards.
Table 1: Diagnostic Peak Assignments
| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Description & Causality |
| 2400 – 3200 | Stretch (Broad) | Primary Diagnostic: Broad, multi-sub-band structure caused by | |
| ~3100 | Aromatic C-H | Stretch | Weak shoulder, typically visible only if the salt band is not overwhelmingly broad. |
| 1600 – 1630 | C=N / C=C | Ring Stretch | Characteristic imidazole ring skeletal vibrations. |
| 1520 – 1540 | Asymmetric Stretch | Key Substituent Peak: Strong intensity.[1] Position indicates the nitro group is on an aromatic ring.[1] | |
| 1450 – 1480 | Imidazole Ring | Skeletal Stretch | Mixed mode involving C-N and C-C bonds within the heterocycle. |
| 1340 – 1360 | Symmetric Stretch | Key Substituent Peak: Paired with the 1530 band. The separation ( | |
| 1050 – 1150 | C-H (In-plane) | Bending | Aromatic C-H in-plane deformation. |
| 800 – 900 | C-H (Out-of-plane) | Bending (oop) | Diagnostic for substitution pattern.[1] Meta-substituted rings often show bands near 800-820 cm⁻¹ and 680-700 cm⁻¹.[1] |
| ~730 | C-Cl | Interaction | While C-Cl stretch is lower (600-800 region), lattice modes involving the chloride ion appear in the far IR or fingerprint region.[1] |
Mechanistic Pathway for Spectral Analysis[2]
To confirm the identity of the compound, follow this logic flow. This separates the "Salt" confirmation from the "Structure" confirmation.
Figure 2: Logic flow for confirming the chemical identity of 2-(3-nitrophenyl)-1H-imidazole HCl.
Part 4: Quality Control & Troubleshooting
Water Interference vs. N-H Stretch[1]
-
Problem: A broad band at 3400 cm⁻¹ appears distinct from the 2400–3200 cm⁻¹ salt band.
-
Cause: The sample is likely wet.[1] HCl salts are hygroscopic.[1]
-
Solution: Dry the sample in a vacuum oven at 40°C for 4 hours. If the 3400 band diminishes but the 2800 band remains, the 2800 band is the true salt signature.
Polymorphism
-
Problem: Slight shifts in the fingerprint region (± 5 cm⁻¹) between batches.
-
Cause: Imidazole derivatives can crystallize in different polymorphs, affecting lattice vibrations.[1]
-
Solution: Grind the sample to an amorphous powder or dissolve in a solvent (e.g., Methanol) and evaporate to reset the crystal form before measuring.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for nitro and aromatic assignments).
-
NIST Chemistry WebBook. Imidazole, 1-methyl- IR Spectrum. National Institute of Standards and Technology.[1][5] Link (Used for comparative imidazole ring assignments).[1]
-
Moynihan, S. et al. (2020).[1] Vibrational spectroscopy of protonated imidazole and its complexes. National Institutes of Health / PubMed.[1] Link (Source for the "Zundel continuum" and protonated imidazole spectral behavior).[1]
-
ResearchGate. FT-IR spectrum of 5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole. Link (Comparative spectral data for nitro-substituted imidazoles).
-
JASCO Inc. Sampling Techniques for FTIR Spectroscopy. Link (Protocol for KBr vs ATR handling of salts).
Technical Guide: Solubility Profile of 2-(3-Nitrophenyl)-1H-imidazole Hydrochloride
[1]
Executive Summary & Compound Profile
Target Compound: this compound Class: Aryl-substituted Imidazole Salt Primary Application: Pharmaceutical intermediate (kinase inhibitors), antifungal pharmacophore, corrosion inhibitor.[1]
This guide addresses the solubility challenges associated with the hydrochloride salt form of aryl-imidazoles. Unlike the free base, which is lipophilic and soluble in organic ethers, the hydrochloride salt exhibits a high crystal lattice energy, necessitating polar protic or high-dielectric aprotic solvents for effective dissolution.
Physicochemical Identity
| Property | Description |
| Structure | Imidazole ring substituted at C2 with a 3-nitrophenyl group; protonated at N3.[1][2][3] |
| Ionic Character | Cationic (Imidazolium) + Anionic (Chloride).[4] |
| H-Bonding | Strong donor (N-H) and acceptor (NO2, Cl-).[4] |
| Lattice Energy | High (Stabilized by ionic forces and |
| pKa (Conj. Acid) | ~6.0–7.0 (Estimated for phenyl-imidazole).[4][5] |
Solubility Landscape
The solubility of this compound is governed by the competition between lattice energy (holding the crystal together) and solvation enthalpy (solvent-solute interaction).[1][4]
A. Polar Aprotic Solvents (High Solubility)
Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[4]
-
Solubility Rating: High (>50 mg/mL) [4]
-
Mechanism: These solvents possess high dielectric constants (
) and strong dipole moments.[4] They effectively solvate the imidazolium cation via ion-dipole interactions and stabilize the chloride anion, overcoming the lattice energy without inducing solvolysis. -
Application: Ideal for preparing stock solutions (10–100 mM) for biological assays or chemical reactions.[4]
B. Polar Protic Solvents (Moderate to High Solubility)
Solvents: Methanol, Water, Ethanol.[4]
-
Methanol: High (>25 mg/mL). The small molecular size allows efficient penetration of the crystal lattice.[4]
-
Water: Moderate to High. Solubility is pH-dependent.[1] While the salt dissociates readily, the hydrophobic nitrophenyl moiety limits saturation compared to simple imidazole HCl.
-
Ethanol/Isopropanol: Moderate (Heat often required). Solubility decreases significantly as the alkyl chain length of the alcohol increases.[4]
-
Application: Methanol is the preferred solvent for transfers; Ethanol/Water mixtures are optimal for recrystallization.
C. Non-Polar & Chlorinated Solvents (Insoluble)
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Diethyl Ether, Hexanes.[4]
-
Solubility Rating: Negligible (<0.1 mg/mL) [4]
-
Mechanism: These solvents lack the polarity to dissociate the ionic salt pair. The lattice energy of the hydrochloride salt is too high for van der Waals forces to overcome.
-
Application: These serve as excellent anti-solvents to precipitate the salt from methanol or ethanol solutions.
Summary Data Table
| Solvent System | Solubility Rating | Temperature Dependence | Primary Utility |
| DMSO | Very High | Low | Stock solutions, NMR |
| Methanol | High | Moderate | Synthesis workup, transfer |
| Water | Moderate | High | Biological buffers (pH < 7) |
| Ethanol | Moderate | High | Recrystallization (hot) |
| Ethyl Acetate | Insoluble | N/A | Anti-solvent precipitation |
| Dichloromethane | Insoluble | N/A | Washing impurities |
Dissolution Mechanism & Thermodynamics
Understanding the molecular interactions is crucial for troubleshooting precipitation issues.
Figure 1: Mechanistic pathway of dissolution.[4] Successful solvation requires a solvent capable of stabilizing the separated ion pair.[4]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish precise solubility limits for formulation.[1]
-
Preparation: Weigh 50 mg of 2-(3-nitrophenyl)-1H-imidazole HCl into a 4 mL glass vial.
-
Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments.[4]
-
Agitation: Vortex for 30 seconds and sonicate for 5 minutes at 25°C between additions.
-
Observation: Continue until the solution is clear (no visible particulates).
-
Calculation:
[4] -
Verification: If undissolved solid remains after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine the dissolved fraction.
Protocol B: Recrystallization (Purification)
The most effective method for purifying this salt utilizes the solubility differential between hot and cold ethanol.[4]
-
Dissolution: Suspend crude material in Ethanol (10 mL/g).
-
Heating: Heat to reflux (approx. 78°C). If solid remains, add Methanol dropwise until clear.
-
Filtration: Filter hot (if insoluble impurities are present).[4]
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Optional: Add Ethyl Acetate or Diethyl Ether (anti-solvent) dropwise to induce nucleation if no crystals form.[4]
-
-
Collection: Filter the crystals and wash with cold Ethyl Acetate.
Critical Handling Notes (Expert Insights)
The Common Ion Effect
Avoid dissolving the salt in solvents containing high concentrations of HCl (e.g., 4M HCl in Dioxane).[4] The excess chloride ions will shift the equilibrium back toward the solid state, drastically reducing solubility.
Disproportionation Risk
In basic or unbuffered aqueous conditions (pH > 7), the salt may deprotonate to the free base: 2-(3-nitrophenyl)-1H-imidazole (Free Base) .[1][4]
-
Consequence: The free base is insoluble in water and will precipitate as a gummy solid.
-
Mitigation: Maintain acidic pH (pH 2–5) or use pure organic solvents (DMSO/MeOH) to maintain the salt form.[4]
Hygroscopicity
Imidazole salts are often hygroscopic.[6][7] While the nitro-group reduces this tendency compared to alkyl-imidazoles, the material should be stored in a desiccator.[1] Water uptake can alter the apparent weight and dilute stock solutions.
Workflow Visualization
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
-
Sigma-Aldrich. Imidazole hydrochloride Product Information Sheet. (General solubility data for imidazole salts).
-
Cui, L-J., et al. "2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride."[1][2] Acta Crystallographica Section E, 2008.[2] (Describes recrystallization of analogous nitro-phenyl imidazole salts from Ethanol/HCl).
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Solubility principles for organic salts in DMSO).
-
PubChem. Compound Summary: 1-(2-nitrophenyl)-1H-imidazole.[1][3][8] (Physicochemical properties of nitro-phenyl imidazoles). [4]
- Anderson, B.D., & Flora, K.P. "Preparation of Water-Soluble Compounds through Salt Formation." The Practice of Medicinal Chemistry, 2003. (Theoretical grounding for salt solubility vs. free base).
Sources
- 1. 696-23-1|2-Methyl-5-nitro-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-methyl-3-nitrophenyl)-1H-imidazole | C10H9N3O2 | CID 68743512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Imidazolemethanol hydrochloride CAS#: 32673-41-9 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1-(2-nitrophenyl)-1H-imidazole | C9H7N3O2 | CID 821062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Stability Profile and Storage Protocols for 2-(3-nitrophenyl)-1H-imidazole Hydrochloride
This technical guide details the stability profile, degradation mechanisms, and storage protocols for 2-(3-nitrophenyl)-1H-imidazole hydrochloride . It is designed for researchers requiring a rigorous, mechanism-based approach to handling this compound, moving beyond generic safety data sheets to address specific physicochemical vulnerabilities.
Executive Summary
This compound is a functionalized heterocyclic salt used frequently as a fragment in medicinal chemistry (e.g., kinase inhibitors, enzyme active site probes). Its stability is governed by three competing factors: the hygroscopicity of the hydrochloride salt lattice, the photolability of the nitro-aromatic moiety, and the oxidative susceptibility of the imidazole ring.
While the solid state is chemically stable under controlled conditions, the compound exhibits significant physical instability (deliquescence) and solution-state photoreactivity. This guide defines the storage architecture required to mitigate these risks and provides a self-validating analytical framework for monitoring integrity.
Physicochemical Profile & Structural Vulnerabilities
Understanding the molecule's intrinsic properties is the first step in designing a stability protocol.
| Property | Value / Characteristic | Implication for Stability |
| Molecular Formula | C₉H₇N₃O₂[1] · HCl | Salt Disproportionation: In high humidity, the HCl can dissociate, leaving the free base or forming hydrates. |
| pKa (Conjugate Acid) | ~5.8 – 6.2 (Estimated) | Buffer Selection: The electron-withdrawing 3-nitrophenyl group lowers the pKa compared to imidazole (7.0). Mobile phases must be buffered < pH 3.8 to maintain the ionized form. |
| Hygroscopicity | High (Deliquescent) | Physical Stability: The primary failure mode is moisture absorption leading to caking and hydrolysis. |
| UV Absorption | λmax ~290–310 nm | Photolysis: Strong absorption in the UV-B/A range makes the nitro group susceptible to radical formation under ambient light. |
| Melting Point | >200°C (Decomposes) | Thermal Stability: High lattice energy confers good thermal stability in the absence of moisture. |
Degradation Mechanisms
The degradation of this compound follows three distinct pathways. Researchers must distinguish between chemical degradation (bond breaking) and physical degradation (phase change/hydration).
Mechanistic Pathways
-
Photolytic Reduction (Nitro Group): Upon exposure to UV light (λ < 400 nm), the nitro group (
) can undergo a nitro-to-nitrite rearrangement or radical reduction to a nitroso intermediate ( ), especially in protic solvents. -
Oxidative Ring Opening (Imidazole): In the presence of peroxides or singlet oxygen, the imidazole ring is susceptible to N-oxidation or C4/C5 oxidation, leading to ring cleavage and formation of diamides.
-
Hydrolytic Salt Dissociation: Water absorption disrupts the ionic lattice. While the C-N bonds are stable to hydrolysis, the salt form is not. The presence of water creates a localized acidic environment (HCl), potentially catalyzing impurities if acid-labile protecting groups are present in mixtures.
Degradation Pathway Diagram
The following diagram illustrates the critical failure points in the molecular structure.
Figure 1: Primary degradation pathways. The nitro group drives photolytic instability, while the salt form drives hygroscopic failure.
Storage and Handling Protocols
To ensure integrity, a "Chain of Custody" approach to storage is required. This protocol prioritizes the exclusion of moisture and light.
Solid State Storage (Long-Term)
-
Primary Container: Amber glass vial (Type I borosilicate). Plastic (polypropylene) is permeable to moisture over time and should be avoided for long-term storage.
-
Closure: Teflon-lined screw cap with Parafilm seal.
-
Environment:
-
Temperature: -20°C is optimal; 2–8°C is acceptable for short durations (<3 months).
-
Atmosphere: Store under Argon or Nitrogen if possible. If not, use a desiccator with active silica gel or P₂O₅.
-
-
Desiccant Check: Include a humidity indicator card in the secondary container. If the 30% dot turns pink, re-dry the environment immediately.
Solution State (Experimental Use)
-
Solvent Choice: DMSO or Methanol. Avoid water for stock solutions to prevent hydrolysis of the salt equilibrium.
-
Shelf Life:
-
DMSO (at -20°C): Stable for 3 months.
-
Aqueous/Buffer (at RT): Use immediately (within 4 hours).
-
-
Light Protection: Wrap all vessels in aluminum foil during bench work.
Storage Decision Logic
Use this workflow to determine the correct storage location based on usage frequency.
Figure 2: Decision matrix for storage conditions based on physical state and usage cadence.
Analytical Monitoring & Self-Validation
Do not assume stability based on visual appearance alone. Use the following HPLC protocol to validate purity.
System Suitability Criteria
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.0). Note: Low pH is required to suppress silanol activity and maintain the protonated imidazole.
-
B: Acetonitrile.[2]
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 280 nm (Imidazole ring) and 310 nm (Nitro group specificity).
Diagnostic Signs of Degradation
| Observation | Diagnosis | Remediation |
| New Peak @ RRT ~0.8 | Nitro-reduction or N-oxide formation. | Check light protection; ensure solvent is peroxide-free. |
| Peak Broadening / Tailing | Salt dissociation or column interaction. | Lower mobile phase pH; increase buffer strength. |
| Shift in Retention Time | pH drift in mobile phase. | Freshly prepare Mobile Phase A. |
| Visual: Yellowing of Solid | Surface oxidation/photolysis. | Recrystallize (EtOH/HCl) or discard if >5% impurity. |
References
-
PubChem. (2025).[3][4] 2-(3-nitrophenyl)-1H-imidazole Compound Summary. National Library of Medicine. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
-
Cui, L.J. (2008).[5] 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride. Acta Crystallographica Section E. [Link]
-
Lipka, E., et al. (2010).[2] Determination of pKa values of benzimidazole derivatives. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 2-(3-nitrophenyl)-1H-imidazole hydrochloride in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 2-(3-nitrophenyl)-1H-imidazole hydrochloride as a Versatile Ligand
Imidazole and its derivatives are a cornerstone of coordination chemistry, offering a rich variety of coordination modes and the ability to form stable complexes with a wide range of metal ions.[1][2] The imidazole ring, with its two nitrogen atoms, can act as a monodentate, bidentate, or bridging ligand, facilitating the construction of diverse and functional metal-organic frameworks (MOFs) and coordination complexes.[3] The specific ligand, 2-(3-nitrophenyl)-1H-imidazole, introduces an electron-withdrawing nitro group on a phenyl substituent at the 2-position of the imidazole ring. This functionalization is expected to modulate the electronic properties of the imidazole ring, influencing the strength of the metal-ligand bond and the catalytic or biological activity of the resulting metal complexes. The hydrochloride salt form enhances the ligand's solubility in polar solvents, simplifying the synthesis of its coordination compounds.
This application note provides a comprehensive guide to the synthesis of this compound and its application as a ligand in the formation of metal complexes. The protocols are designed to be adaptable for various research and development applications, from fundamental coordination chemistry studies to the exploration of novel materials and therapeutic agents.
Part 1: Synthesis of the Ligand
The synthesis of 2-(3-nitrophenyl)-1H-imidazole can be effectively achieved via the Radziszewski reaction, a classic and versatile method for the preparation of substituted imidazoles.[4][5] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[5]
Protocol 1: Synthesis of 2-(3-nitrophenyl)-1H-imidazole
This protocol is a representative procedure based on the principles of the Radziszewski reaction.
Materials:
-
Glyoxal (40% solution in water)
-
3-Nitrobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium hydroxide solution (5 M)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (10 mmol), ammonium acetate (30 mmol), and glacial acetic acid (30 mL).
-
To this mixture, add glyoxal (40% solution, 10 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water with stirring.
-
Neutralize the aqueous mixture by the slow addition of a 5 M sodium hydroxide solution until a pH of 7 is reached. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to yield pure 2-(3-nitrophenyl)-1H-imidazole.
Protocol 2: Preparation of this compound
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Materials:
-
2-(3-nitrophenyl)-1H-imidazole
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve the purified 2-(3-nitrophenyl)-1H-imidazole in a minimal amount of ethanol.
-
To this solution, add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
Continue stirring for 30 minutes at room temperature. The hydrochloride salt will precipitate out of the solution.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product with a small amount of cold ethanol and then with diethyl ether.
-
Dry the this compound in a vacuum oven at 60 °C for 4 hours.
Part 2: Application in Coordination Chemistry
This compound is a versatile ligand for the synthesis of a variety of transition metal complexes. The imidazole ring typically coordinates to the metal center through the pyridine-like nitrogen atom (N3).[6] The presence of the nitro group can influence the coordination geometry and the electronic structure of the resulting complex.
General Protocol for the Synthesis of Metal Complexes
This general procedure can be adapted for the synthesis of complexes with various transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II).
Materials:
-
This compound
-
A suitable metal salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂).
-
Ethanol or Methanol
Procedure:
-
Dissolve the metal salt (1 mmol) in 15 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve this compound (2 mmol, for a 1:2 metal-to-ligand ratio) in 15 mL of ethanol.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the complex with small portions of cold ethanol and then with diethyl ether.
-
Dry the final product in a vacuum oven.
Diagram of the General Coordination Process:
Caption: General workflow for the synthesis of metal complexes.
Expected Coordination Geometries and Properties
While specific complexes of 2-(3-nitrophenyl)-1H-imidazole are not extensively reported, the coordination behavior can be inferred from related structures. The resulting complexes are expected to exhibit various geometries depending on the metal ion and the reaction conditions. For instance, four-coordinate complexes may adopt tetrahedral or square planar geometries, while six-coordinate complexes will likely be octahedral.[7]
Table 1: Expected Properties of Metal Complexes with 2-(3-nitrophenyl)-1H-imidazole
| Metal Ion | Likely Geometry | Expected Magnetic Moment (μB) | Color |
| Mn(II) | Octahedral | ~5.9 | Pale Pink/Brown |
| Co(II) | Octahedral/Tetrahedral | ~4.3 - 5.2 (Oct) / ~4.4 - 4.8 (Tet) | Blue/Green |
| Ni(II) | Octahedral | ~2.9 - 3.4 | Green |
| Cu(II) | Distorted Octahedral/Square Planar | ~1.9 - 2.2 | Blue/Green |
| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | Colorless |
Part 3: Characterization of the Ligand and its Metal Complexes
A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure.
Recommended Analytical Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups in the ligand and to observe the shifts in vibrational frequencies upon coordination to the metal ion. The C=N stretching vibration of the imidazole ring is of particular interest.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the ligand and the d-d transitions in the metal complexes, which provides information about the coordination environment of the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and to confirm its purity. NMR can also be used to study the diamagnetic metal complexes.
-
Mass Spectrometry (MS): To determine the molecular weight of the ligand and to confirm the composition of the metal complexes.
-
Elemental Analysis (CHN): To determine the empirical formula of the ligand and its complexes and to assess their purity.
-
X-ray Crystallography: To determine the single-crystal structure of the ligand and its metal complexes, providing definitive information about bond lengths, bond angles, and the coordination geometry.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the paramagnetic metal complexes, which helps in assigning the geometry and the oxidation state of the metal ion.
Part 4: Potential Applications
The metal complexes of 2-(3-nitrophenyl)-1H-imidazole are expected to have a range of applications, driven by the combined properties of the imidazole ligand and the metal center.
-
Catalysis: Imidazole-containing metal complexes are known to be effective catalysts for various organic transformations. The electron-withdrawing nitro group may enhance the catalytic activity in oxidation reactions.
-
Biological Activity: The imidazole moiety is a common feature in many biologically active molecules. Metal complexes can exhibit enhanced antimicrobial, antifungal, or anticancer properties compared to the free ligand.[8]
-
Materials Science: These complexes can serve as building blocks for the construction of Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, and sensing.
Diagram of Potential Application Pathways:
Caption: Potential applications of the metal complexes.
Conclusion
This compound is a promising ligand for the development of novel coordination compounds. Its synthesis is straightforward, and it can be readily used to form complexes with a variety of metal ions. The protocols and information provided in this application note offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to investigate the properties and applications of its metal complexes in diverse scientific fields.
References
-
Cui, L.-J. (2008). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1987. [Link]
-
Cui, L.-J. (2009). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1675. [Link]
-
Bagwan, S. M., et al. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry, 15(3), 1861-1866. [Link]
-
Cui, L.-J. (2008). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1987. [Link]
-
Kumar, A., et al. (2024). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER, 23(03). [Link]
-
Siddarh, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3). [Link]
-
International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR, 5(5). [Link]
-
ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. [Link]
-
Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643. [Link]
-
Taylor & Francis Online. (2018). Synthesis, Structural Characterization, and Magnetic Properties of Two Iron(II) Complexes With Triazole- and Imidazole-Related Ligands. [Link]
-
ResearchGate. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 17(7), 8121-8132. [Link]
-
ResearchGate. (2023). Synthesis and characterization of several transition and non-transition metal complexes from substituted imidazole ligands and evaluation of their anti-bacterial activity. [Link]
-
Ward, A. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Egyptian Journal of Chemistry, 65(6), 31-40. [Link]
-
de Oliveira, B. R., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(15), 5786. [Link]
-
Varghese, M. K. (2019). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. [Link]
-
PrepChem. (n.d.). Preparation of 3-nitrobenzaldehyde. [Link]
-
van Leusen, A. M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1103. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. ymerdigital.com [ymerdigital.com]
Application Note: Preclinical Evaluation of Nitrophenyl-Imidazole Scaffolds for Neglected Tropical Diseases
Executive Summary & Rationale
Nitrophenyl-imidazole derivatives represent a potent class of antiparasitic agents, historically validated by drugs like benznidazole and fexinidazole. The pharmacological logic relies on a "warhead" mechanism: the nitro group (
However, this scaffold presents a double-edged sword: the same mechanism that kills parasites can induce mutagenicity in host cells if not chemically tuned for selectivity. Therefore, evaluating these compounds requires a rigorous, self-validating workflow that moves beyond simple viability assays to assess intracellular efficacy and genotoxic safety.
This guide outlines a non-standard, high-integrity evaluation pipeline designed to filter out false positives and identify lead candidates with genuine clinical potential.
Strategic Evaluation Workflow
The following flowchart illustrates the critical decision gates. Note the early inclusion of solubility and genotoxicity checks, which are often delayed in traditional academic workflows but are fatal flaws in drug development.
Figure 1: Integrated workflow for nitrophenyl-imidazole evaluation. Note the parallel assessment of cytotoxicity and intracellular efficacy to calculate the Selectivity Index (SI) early in the process.
Protocol 1: Compound Management & Solubility
The Causality Principle: Nitrophenyl-imidazoles are often lipophilic. Poor solubility leads to precipitation in aqueous media, causing "false negatives" (drug doesn't reach target) or "false positives" (crystals lysing cells).
-
Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM or 20 mM.
-
Visual Check: Sonicate for 10 minutes. If turbidity persists, the compound is not suitable for biological assay without formulation (e.g., cyclodextrins).
-
Working Solutions: Serial dilutions must be prepared in culture media such that the final DMSO concentration never exceeds 0.5% (v/v) .
-
Validation: Include a "Vehicle Control" (0.5% DMSO only) in every plate. If vehicle toxicity >5%, the assay is invalid.
-
Protocol 2: High-Throughput Phenotypic Screening (Resazurin)
This assay targets the insect-stage forms (Leishmania promastigotes or T. cruzi epimastigotes). While less clinically relevant than the intracellular stage, it serves as a rapid filter for intrinsic toxicity.
Mechanism: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active mitochondria.
Materials
-
Parasites: L. donovani promastigotes or T. cruzi epimastigotes in log phase.
-
Media: M199 (for Leishmania) or LIT (for Trypanosoma) + 10% FBS.
-
Reagent: Resazurin sodium salt (Sigma), 12.5 mg dissolved in 100 mL PBS (sterile filtered).
Procedure
-
Seeding: Dispense
parasites/mL (100 µL/well) into 96-well plates. -
Treatment: Add 100 µL of compound (2x concentration) to achieve final concentrations (e.g., 100 µM down to 0.1 µM).
-
Incubation: Incubate at 26–28°C for 72 hours.
-
Development: Add 20 µL of Resazurin solution. Incubate for another 4–24 hours (monitor color change).
-
Readout: Measure fluorescence (Ex 560 nm / Em 590 nm).
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Critical Control: Use Miltefosine or Amphotericin B as a positive control. IC50 should fall within historical ranges (e.g., Miltefosine IC50
3–10 µM for L. donovani) to validate the run.
Protocol 3: Intracellular Amastigote Assay (The Gold Standard)
Why this matters: Promastigote assays often yield false positives. The true barrier is the host cell membrane and the acidic phagolysosome where the amastigote resides. This assay measures the compound's ability to cross the macrophage membrane and kill the parasite without killing the host.
Materials
-
Host Cells: RAW 264.7 macrophages or peritoneal macrophages (PEM).
-
Stain: Giemsa stain (modified).[1]
Procedure
-
Macrophage Seeding: Plate macrophages (
cells/well) in 16-well chamber slides or 24-well plates containing glass coverslips. Allow adherence (24h at 37°C, 5% CO2). -
Infection: Add stationary-phase promastigotes at a ratio of 10:1 (parasite:macrophage). Incubate 4 hours.
-
Wash: Aggressively wash 3x with warm PBS to remove non-internalized parasites.
-
Treatment: Add compounds (fresh media) and incubate for 72–96 hours.
-
Fixation & Staining:
-
Remove media, wash with PBS.
-
Fix with 100% Methanol (1 min).
-
Stain with 10% Giemsa solution (15 mins).
-
Rinse with tap water and air dry.[2]
-
-
Manual Counting (Blind): Count at least 200 macrophages per well under oil immersion (100x).
Data Calculation
Calculate the Infection Index for each concentration:
Compare the Infection Index of treated vs. untreated controls to determine the intracellular IC50.
Mechanism of Action: Nitroreductase Activation[9]
Nitrophenyl-imidazoles are prodrugs. Their specificity relies on the Type I Nitroreductase (NTR) enzyme found in trypanosomatids but absent in mammals.
Visualizing the Pathway:
Figure 2: Mechanism of Action.[3] The safety of the scaffold depends on the absence of Type I NTR in mammalian cells, preventing the formation of the toxic radical anion in the host.
Safety Assessment: Genotoxicity (Ames Test)
The Critical Liability: The nitro group is a structural alert for mutagenicity. A compound can be a potent antiparasitic but will fail in development if it is mutagenic in the Ames test.
Protocol Overview (OECD 471):
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Perform assay with and without S9 metabolic activation (rat liver extract) to detect metabolites that become mutagenic after processing.
-
Threshold: A compound is considered mutagenic if the number of revertant colonies is
-fold the solvent control.
Data Presentation & Criteria for Advancement
To advance a nitrophenyl-imidazole compound to in vivo studies, it must meet the following "Traffic Light" criteria:
| Parameter | Metric | Passing Criteria | Warning / Fail |
| Potency | Intracellular IC50 | ||
| Toxicity | Mammalian CC50 | ||
| Selectivity | Selectivity Index (SI) | ||
| Safety | Ames Test (TA98/TA100) | Negative (Ratio < 2) | Positive |
| Solubility | Kinetic Solubility | Precipitates |
References
-
World Health Organization. (2010). Control of the leishmaniases.[4][5] Technical Report Series. Link
-
Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. Trends in Parasitology. Link
-
Mikus, J., & Steverding, D. (2000). A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue. Parasitology International. Link
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test.[6] OECD Guidelines for the Testing of Chemicals. Link
-
Drugs for Neglected Diseases initiative (DNDi). (2022). Target Product Profile: Leishmaniasis.[4][5]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discoverybiology.org [discoverybiology.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-(3-Nitrophenyl)-1H-imidazole Hydrochloride in Material Science
Executive Summary
This guide details the material science applications of 2-(3-nitrophenyl)-1H-imidazole hydrochloride , a specialized nitrogen heterocycle. Unlike generic imidazoles, this compound integrates a strongly electron-withdrawing nitro group (
The hydrochloride salt form serves as a critical "latency lock," rendering the catalyst inactive at ambient temperatures until thermal dissociation occurs. This note provides the rationale, mechanisms, and validated protocols for deploying this compound in advanced material workflows.
Part 1: Chemical Identity & Material Properties[1][2]
Structural Logic
The molecule consists of an imidazole ring substituted at the C2 position with a 3-nitrophenyl group.
-
The Imidazole Ring: Acts as the active site for protonation (corrosion protection) or nucleophilic attack (epoxy curing).
-
The 3-Nitro Group: A strong electron-withdrawing group (EWG). It reduces the electron density on the imidazole nitrogens via inductive effects (
), lowering the compared to 2-phenylimidazole. -
The Hydrochloride Salt: Blocks the N3 nitrogen, preventing premature reaction. It requires thermal energy or base neutralization to activate.
Key Physicochemical Parameters
| Property | Value / Characteristic | Material Science Implication |
| Molecular Structure | C | Salt form ensures storage stability and latency. |
| Electronic Effect | High electron withdrawal increases oxidation resistance. | |
| Basicity ( | ~5.5 - 6.0 (Estimated) | Weaker base than 2-phenylimidazole ( |
| Solubility | Soluble in water, MeOH, DMSO | Ideal for aqueous corrosion baths or solvothermal MOF synthesis. |
| Thermal Stability | Activation | Suitable for high-temperature composite curing cycles.[2] |
Part 2: Primary Application – Latent Epoxy Curing Agent
The "Latency Lock" Mechanism
In epoxy resin systems (e.g., DGEBA), standard imidazoles cure rapidly at room temperature, offering poor pot life. This compound solves this via two mechanisms:
-
Salt Blocking: The HCl masks the nucleophilic nitrogen. No reaction occurs until the salt thermally dissociates (
). -
Electronic Deactivation: Once free, the 3-nitro group reduces the nucleophilicity of the imidazole, moderating the exotherm and preventing "runaway" cures in thick composites.
Mechanism Diagram
The following diagram illustrates the thermal activation pathway.
[1]
Protocol: Differential Scanning Calorimetry (DSC) Cure Study
Objective: Determine the activation temperature and reaction enthalpy (
Materials:
-
Bisphenol-A diglycidyl ether (DGEBA) resin (EEW ~190).[2]
-
This compound (milled to <50
m). -
Solvent: Methanol (for dispersion, optional).
Step-by-Step Procedure:
-
Resin Preparation: Mix the imidazole salt into the DGEBA resin at a ratio of 4 phr (parts per hundred resin).
-
Note: If the salt is coarse, dissolve in a minimum amount of methanol, mix with resin, and vacuum degas at 40°C to remove solvent.
-
-
DSC Setup: Calibrate the DSC (e.g., Indium standard). Weigh 5–10 mg of the paste into an aluminum pan and crimp seal.
-
Dynamic Scan: Ramp temperature from 30°C to 300°C at a rate of 10°C/min .
-
Analysis:
-
Identify
(start of exotherm). -
Identify
(peak reaction rate). -
Integrate the peak to find
(J/g).
-
-
Validation: A sharp, single exotherm peak indicates a successful latent cure. If a low-temperature shoulder appears, the salt may be partially hydrolyzed or pre-reacted.
Part 3: Secondary Application – Corrosion Inhibition
Mechanism: Adsorption & Screening
In acidic media (e.g., 1M HCl pickling baths), the compound acts as a mixed-type inhibitor.
-
Adsorption: The protonated imidazole ring adsorbs onto cathodic sites, while the electron-rich
-system of the phenyl ring interacts with anodic sites. -
Nitro Effect: The nitro group enhances adsorption energy via dipole interactions, creating a denser barrier film than unsubstituted phenylimidazole.
Protocol: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify inhibition efficiency (
Materials:
-
Working Electrode: Mild Steel coupon (polished to 1200 grit).
-
Electrolyte: 1.0 M HCl.
-
Inhibitor: this compound (Concentrations: 100, 200, 500 ppm).
Step-by-Step Procedure:
-
Solution Prep: Dissolve the hydrochloride salt directly into 1.0 M HCl.
-
Expert Tip: The salt is already protonated, ensuring rapid solubility in acid without the need for co-solvents like ethanol.
-
-
OCP Stabilization: Immerse the electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
-
EIS Measurement:
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV AC perturbation.
-
-
Data Fitting: Fit the Nyquist plot to a Randles circuit (
).- : Charge transfer resistance (corrosion resistance).
- : Constant phase element (double layer capacitance).
-
Calculation:
-
Expectation:
should increase with concentration, indicating formation of a protective film.
-
Part 4: Tertiary Application – MOF Ligand Synthesis
Functionalized Linkers
The 2-(3-nitrophenyl)imidazole moiety is a candidate for Zeolitic Imidazolate Frameworks (ZIFs) . The nitro group protrudes into the MOF pore, increasing the affinity for polar guests (e.g., CO
Synthesis Flow (Ligand Deprotection)
To use the hydrochloride salt as a ligand, it must be neutralized in situ or ex situ.
References
-
Crystal Structure & Coordination: Cui, L.-J. (2008). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride. Acta Crystallographica Section E. Link (Demonstrates the protonated salt structure and hydrogen bonding network).
-
Epoxy Curing Mechanisms: Evonik Industries. Imidazole Curing Agents for Epoxy Resins. Link (General industry standard for imidazole latency and activation temperatures).
-
Corrosion Inhibition: Patel, K. B., & Kadiya, H. K. (2013). Corrosion Inhibition and Adsorption Properties of 2-Methyl Imidazole on Mild Steel. International Journal for Pharmaceutical Research Scholars. Link (Foundational protocol for imidazole corrosion testing).
-
MOF Synthesis: Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. PNAS. Link (Methodology for solvothermal synthesis using substituted imidazoles).
-
Synthesis of Imidazoles: Debus, H. (1858).[3] Ueber die Darstellung des Glyoxalins. Justus Liebigs Annalen der Chemie. (The classic Radziszewski/Debus synthesis basis for 2-substituted imidazoles).
Disclaimer: This Application Note is for research and development purposes only. Users must consult the Safety Data Sheet (SDS) before handling this compound.
Sources
Application Note: Preparation and Handling of 2-(3-Nitrophenyl)-1H-imidazole Hydrochloride Solutions
Abstract
This guide provides a standardized protocol for the preparation, solubilization, and storage of 2-(3-nitrophenyl)-1H-imidazole hydrochloride . This compound, a derivative of the imidazole class, is frequently utilized in medicinal chemistry as a building block for bioactive molecules (e.g., kinase inhibitors, nitric oxide synthase inhibitors) and in coordination chemistry. The presence of the nitro group at the meta position introduces specific photosensitivity and lipophilicity concerns that must be managed during solution preparation to ensure experimental reproducibility.[1]
Compound Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
Before initiating any protocol, verify the identity and grade of the material.[1]
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 225.63 g/mol (Salt) / 189.17 g/mol (Free Base) |
| CAS Number | 1193389-94-4 (Salt form reference) / 719-59-5 (Free base analog reference) |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility (Water) | Soluble (>10 mg/mL); pH dependent |
| Solubility (DMSO) | Highly Soluble (>50 mg/mL) |
| pKa | ~6.0 - 7.0 (Imidazole ring); Salt form is acidic |
| Stability | Hygroscopic; Photosensitive (Nitro group) |
Critical Experimental Considerations
The pH Impact (The "Salt Effect")
The hydrochloride salt form provides superior water solubility compared to the free base.[1] However, dissolving the HCl salt in unbuffered water will significantly lower the pH (typically to pH 3.0–4.0).[1]
-
Risk: Direct addition to cell culture media without buffering may cause precipitation of proteins or immediate cellular toxicity unrelated to the compound's mechanism.[1]
-
Solution: Always prepare a concentrated stock in water or DMSO, then dilute into a buffered system (e.g., PBS, HEPES) to maintain physiological pH.
Photosensitivity
The nitro (-NO
-
Protocol: Perform all weighing and solubilization steps under low light or using amber glassware. Wrap clear tubes in aluminum foil.
Vehicle Selection Decision Tree
Use the following logic to determine the appropriate solvent system for your assay.
Figure 1: Decision matrix for selecting the appropriate solvent vehicle based on concentration requirements and downstream application.
Preparation Protocols
Materials Required[1][7][12][13]
-
Compound: this compound (>98% purity).
-
Solvents: DMSO (Anhydrous, Cell Culture Grade), Sterile Water (Milli-Q), or PBS (pH 7.4).[1]
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator (optional), Amber glass vials.
Protocol A: Preparation of 50 mM DMSO Stock Solution (Recommended)
Best for long-term storage and high-throughput screening.[1]
-
Calculate Mass: To prepare 1 mL of 50 mM stock:
[1] -
Weighing: Weigh ~11.3 mg of the powder into a sterile amber glass vial. Record the exact mass.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve exactly 50 mM.
-
Example: If you weighed 11.5 mg, add
(or 1019 µL) of DMSO.[1]
-
-
Mixing: Vortex vigorously for 30 seconds. The solution should be clear and yellow.[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
-
Shelf Life: 6 months at -20°C; 1 year at -80°C.[1]
-
Protocol B: Preparation of Aqueous Working Solution (Direct Dissolution)
Best for acute use where DMSO is contraindicated.[1]
-
Weighing: Weigh the required amount (e.g., 2.26 mg for 10 mL of 1 mM solution).
-
Dissolution: Add 80% of the final volume of sterile water.
-
Mixing: Vortex until fully dissolved. Sonicate for 1-2 minutes if minor particulates remain.
-
pH Adjustment (Critical):
-
If utilizing in a buffered system (e.g., cell media): No adjustment needed if the dilution factor is high (>1:100).[1]
-
If utilizing for direct injection: Carefully adjust pH to ~7.0 using dilute NaOH (0.1 N).[1] Caution: Rapid pH change may cause the free base to precipitate.[1] Add NaOH dropwise while stirring.
-
Final Volume: Add water to reach the final target volume.
-
Filtration: Syringe filter (0.22 µm PVDF or PES) for sterility.
Solubilization Workflow Diagram
Figure 2: Step-by-step workflow for the solubilization and quality control of imidazole HCl solutions.
Troubleshooting & Stability
| Issue | Possible Cause | Corrective Action |
| Precipitation on dilution | "Crash-out" of free base due to pH shock.[1] | Dilute slowly with vigorous stirring. Ensure the receiving buffer has sufficient capacity.[1] |
| Color change (Darkening) | Photodegradation of nitro group.[1] | Discard solution. Prepare fresh under low-light conditions. Store in amber vials. |
| Incomplete Dissolution | Salt form may be hygroscopic/clumped.[1] | Sonicate at 37°C for 5 minutes. Verify you are using the HCl salt, not the free base.[1] |
References
-
Sigma-Aldrich (Merck). Imidazole hydrochloride Product Information Sheet. (General properties of imidazole salts). Link
-
PubChem Database. 1-(2-nitrophenyl)-1H-imidazole (Compound Summary). National Center for Biotechnology Information.[1] (Structural analog reference). Link[4]
-
Splendid Lab. this compound Catalog Entry. (Commercial source for specific salt).[1] Link
-
Bagwan, S. M., et al. "Preparation of 2,4,5-Triarylimidazole Derivatives Using Green Syzygium Cumini Seed Catalyst."[1] Rasayan Journal of Chemistry, Vol. 15, No. 3, 2022.[1] (Synthetic context for nitrophenyl imidazoles). Link
Sources
Visualizing Cellular Hypoxia: Application and Protocols for 2-(3-nitrophenyl)-1H-imidazole-Based Fluorescent Probes
An Application Guide for Researchers
Introduction: The study of cellular hypoxia, a state of low oxygen tension, is critical in oncology and various fields of cell biology. Hypoxia is a hallmark of solid tumors, contributing significantly to tumor progression, metastasis, and resistance to therapies.[1] The ability to accurately identify and quantify hypoxic cells is therefore essential for developing targeted therapeutics and understanding disease mechanisms. 2-Nitroimidazole-based compounds have emerged as a gold standard for detecting hypoxia due to their unique bioreductive activation mechanism.[2][3] This guide provides a detailed overview and experimental protocols for the application of a fluorescently-conjugated 2-(3-nitrophenyl)-1H-imidazole probe for imaging hypoxia in cultured cells.
Part 1: The Scientific Principle of Nitroimidazole-Based Hypoxia Detection
The selectivity of 2-nitroimidazole probes for hypoxic cells is rooted in a fundamental difference in cellular metabolism under normoxic versus hypoxic conditions. This process, known as bioreductive activation, ensures that the probe is retained only in oxygen-deprived environments.
Mechanism of Action:
-
Cellular Uptake: The small, relatively lipophilic 2-nitroimidazole molecule freely diffuses across the cell membrane into the cytoplasm of both normoxic and hypoxic cells.[4]
-
Initial Reduction: Inside the cell, ubiquitous intracellular nitroreductase enzymes catalyze a one-electron reduction of the nitro group (-NO₂) on the imidazole ring, forming a nitroradical anion (R-NO₂⁻).[4][5]
-
Oxygen-Dependent Recycling (Normoxia): In healthy, well-oxygenated cells (normoxia), molecular oxygen (O₂) readily oxidizes the nitroradical anion back to its original, non-reactive nitroimidazole form.[4] This parent molecule can then diffuse back out of the cell. This rapid re-oxidation cycle prevents any significant accumulation of the probe in normoxic tissues.
-
Irreversible Trapping (Hypoxia): In the absence of sufficient oxygen (hypoxia, O₂ < 1-2%), the nitroradical anion is not re-oxidized. Instead, it undergoes further reduction steps, ultimately forming highly reactive nitroso and hydroxylamine intermediates.[4] These reactive species covalently bind to intracellular macromolecules, primarily thiol-containing proteins and glutathione.[1][4] This covalent binding effectively traps the probe, and its attached fluorophore, within the hypoxic cell.
This oxygen-dependent differential trapping is the core principle that allows for the specific visualization of hypoxic cells.[2]
Caption: Mechanism of 2-nitroimidazole probe retention in hypoxic cells.
Part 2: Experimental Protocols for Hypoxic Cell Imaging
This section provides detailed protocols for using a fluorescently-labeled 2-(3-nitrophenyl)-1H-imidazole probe for qualitative analysis by microscopy and quantitative analysis by flow cytometry.
Protocol 1: Fluorescence Microscopy of Hypoxic Cells
This protocol allows for the direct visualization of probe accumulation in cells cultured under hypoxic versus normoxic conditions.
Caption: Workflow for imaging hypoxic cells via fluorescence microscopy.
A. Materials Required
| Category | Item |
|---|---|
| Cells & Culture | Cell line of interest (e.g., A549, HeLa, U2OS) |
| Complete culture medium (e.g., DMEM + 10% FBS) | |
| Glass-bottom dishes or chamber slides suitable for imaging | |
| Hypoxia chamber or incubator (capable of maintaining 1% O₂) | |
| Reagents | 2-(3-nitrophenyl)-1H-imidazole fluorescent probe |
| DMSO (for probe stock solution) | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | |
| Nuclear counterstain (e.g., Hoechst 33342) | |
| Live Cell Imaging Solution or phenol red-free medium | |
| Equipment | Fluorescence microscope with appropriate filter sets |
| | Standard cell culture incubator (37°C, 5% CO₂) |
B. Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate under standard conditions (37°C, 5% CO₂) for 24 hours to allow for attachment. Prepare duplicate plates for normoxic and hypoxic conditions.
-
-
Induction of Hypoxia:
-
Place the "hypoxia" plate into a specialized hypoxia incubator or chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.
-
Place the "normoxia" control plate in a standard incubator (approx. 21% O₂, 5% CO₂).
-
Incubate both plates for 18-24 hours to allow for the establishment of a hypoxic phenotype. Expert Tip: The duration required to induce a stable hypoxic state can be cell-line dependent. A time-course experiment may be necessary for optimization.
-
-
Probe Preparation and Loading:
-
Prepare a 10 mM stock solution of the 2-(3-nitrophenyl)-1H-imidazole fluorescent probe in high-quality, anhydrous DMSO.
-
Warm the complete culture medium to 37°C. Dilute the probe stock solution directly into the pre-warmed medium to a final working concentration (typically 5-10 µM). Vortex briefly to mix. Causality: Preparing the probe in pre-warmed medium minimizes temperature shock to the cells during addition.
-
Remove plates from their respective incubators and add the probe-containing medium to the cells.
-
Return the plates to their respective normoxic and hypoxic incubators for 2-4 hours.
-
-
Cell Washing:
-
After incubation, aspirate the probe-containing medium.
-
Gently wash the cells twice with 1X PBS to remove any unbound, extracellular probe.
-
Add clear, phenol red-free imaging medium (e.g., Live Cell Imaging Solution) to the cells. This reduces background fluorescence for higher quality images.[6]
-
-
Counterstaining (Optional):
-
If desired, add a nuclear counterstain like Hoechst 33342 to the imaging medium (e.g., 1 µg/mL final concentration) and incubate for 10-15 minutes at 37°C.
-
This step helps in identifying individual cells and assessing cell morphology.
-
-
Imaging and Analysis:
-
Immediately transfer the plate to the stage of a fluorescence microscope.
-
Acquire images using the appropriate filter sets for the hypoxia probe (e.g., FITC/GFP channel for a green fluorophore) and the counterstain (e.g., DAPI channel for Hoechst).[6]
-
Crucially, use identical acquisition settings (exposure time, gain, laser power) for both the normoxic and hypoxic samples to allow for a valid comparison.
-
Expected Result: Hypoxic cells will exhibit a significantly brighter fluorescent signal compared to their normoxic counterparts, which should show minimal background fluorescence.
-
Protocol 2: Flow Cytometry for Quantitative Hypoxia Analysis
Flow cytometry enables the quantification of the percentage of hypoxic cells within a population and the distribution of hypoxic intensity.
Caption: Workflow for quantitative hypoxia analysis via flow cytometry.
A. Materials Required
| Category | Item |
|---|---|
| Cells & Culture | Cell line of interest cultured in T-25 or T-75 flasks |
| Hypoxia chamber or incubator | |
| Reagents | 2-(3-nitrophenyl)-1H-imidazole fluorescent probe |
| Trypsin-EDTA | |
| FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide) | |
| Viability dye (e.g., Propidium Iodide, DAPI) | |
| Equipment | Flow cytometer with appropriate lasers and filters |
| Flow cytometry tubes |
| | Refrigerated centrifuge |
B. Step-by-Step Methodology
-
Cell Culture and Hypoxia Induction:
-
Culture cells in flasks, preparing separate flasks for normoxic, hypoxic, and unstained controls.
-
Induce hypoxia as described in Protocol 1 (Step 2) for the designated flasks.
-
-
Probe Loading:
-
Add the pre-diluted fluorescent probe to the medium of the "normoxic" and "hypoxic" flasks as described in Protocol 1 (Step 3). Do not add the probe to the "unstained" control flask.
-
Incubate for the determined time (2-4 hours) in the respective incubators.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cell monolayer once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Washing and Staining:
-
Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of cold FACS buffer and transfer to a labeled flow cytometry tube.
-
Repeat the wash step.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Just before analysis, add a viability dye (e.g., Propidium Iodide at 1 µg/mL) to distinguish live cells from dead cells. Dead cells can non-specifically take up fluorescent probes.
-
-
Flow Cytometry Analysis:
-
Setup: Run the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population and to check for autofluorescence in the channel of interest.
-
Gating:
-
Create an FSC vs. SSC plot to gate on the main cell population, excluding debris.
-
Create a subsequent plot to gate on single cells (singlets) to exclude doublets.
-
From the singlet gate, use the viability dye channel to gate on the live cell population.
-
-
Data Acquisition: Record data for the normoxic and hypoxic samples, collecting at least 10,000-20,000 events from the live cell gate for each.
-
Analysis: Create a histogram of fluorescence intensity for the channel corresponding to your hypoxia probe. Compare the fluorescence distribution of the hypoxic sample to the normoxic control. The shift in fluorescence intensity indicates the level of hypoxia. A marker can be set based on the normoxic control to quantify the percentage of hypoxic ("probe-positive") cells in the experimental sample.
-
Part 3: References
-
Nagata, K., et al. (2021). Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry. Pharmaceutical Research. Available at:
-
Jamal, D., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biomedicine & Pharmacotherapy. Available at:
-
Jamal, D., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. ScienceDirect. Available at:
-
Tan, B., et al. (2015). Targeting Tumor Hypoxia: A Third Generation 2-Nitroimidazole–Indocyanine Dye–Conjugate with Improved Fluorescent Yield. National Center for Biotechnology Information. Available at:
-
Wang, J., et al. (2020). Nitroimidazole-containing hypoxia probes. ResearchGate. Available at:
-
Zhang, L., et al. (2021). Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. National Center for Biotechnology Information. Available at:
-
Mihaylova, D., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. National Center for Biotechnology Information. Available at:
-
Al-Karmi, S., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. National Center for Biotechnology Information. Available at:
-
Samaroo, D., et al. (2013). Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates. National Center for Biotechnology Information. Available at:
-
Wang, Y., et al. (2025). Synthesis and in vitro evaluation of radioiodine labeled hypoxia-targeted drugs containing 2-nitroimidazole and benzenesulfonamide groups. PubMed. Available at:
-
Evans, S. M., et al. (2000). Noninvasive detection of tumor hypoxia using the 2-nitroimidazole [18F]EF1. Journal of Nuclear Medicine. Available at:
-
BenchChem. (2025). Application Notes and Protocols for the Use of Metronidazole in Protozoan Culture Studies. BenchChem. Available at:
-
Sigma-Aldrich. Hypoxia Detection Assays. Sigma-Aldrich. Available at:
-
Tran, T. A., et al. (2025). Synthesis of Novel 18F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances. ResearchGate. Available at:
-
Novus Biologicals. Hypoxia Detection Methods. Novus Biologicals. Available at:
-
da Silva, E. T., et al. (2023). Comparison of three 18F-labeled 2-nitroimidazoles for imaging hypoxia in breast cancer xenografts: [18F]FBNA, [18F]FAZA and [18F]FMISO. PubMed. Available at:
-
Tan, B., et al. (2015). Targeting tumor hypoxia: a third generation 2-nitroimidazole-indocyanine dye-conjugate with improved fluorescent yield. Royal Society of Chemistry. Available at:
-
Armenta, S., et al. (2026). High-throughput method for the determination of nitroimidazoles in muscle samples by liquid chromatography coupled to mass spectrometry. ResearchGate. Available at:
-
Biorex Diagnostics. Development of a rapid honey screening assay for residues of metronidazole & dimetridazole. Biorex Diagnostics. Available at:
-
Lawal, I. O., et al. (2022). A Prospective Investigation of Tumor Hypoxia Imaging with 68Ga-Nitroimidazole PET/CT in Patients with Carcinoma of the Cervix Uteri and Comparison with 18F-FDG PET/CT: Correlation with Immunohistochemistry. MDPI. Available at:
-
Thermo Fisher Scientific. (2014). Molecular Probes Tutorial Series—Analyzing Flow Cytometry Data. YouTube. Available at:
-
Rosas-García, G. D., et al. (2024). Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. MDPI. Available at:
-
Thermo Fisher Scientific. Hypoxia measurements in live and fixed cells using fluorescence microscopy and high-content imaging. Thermo Fisher Scientific. Available at:
-
University of New Mexico Cancer Center. Fero Laboratory Protocols. UNM Cancer Center. Available at:
-
JoVE. (2018). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. JoVE. Available at:
-
Kaur, G., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. Available at:
Sources
- 1. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
challenges in the synthesis of 2-(3-nitrophenyl)-1H-imidazole
Technical Support Center: Synthesis of 2-(3-nitrophenyl)-1H-imidazole Ticket ID: #NITRO-IMID-402 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Overview & Scope
This technical guide addresses the synthesis, purification, and characterization of 2-(3-nitrophenyl)-1H-imidazole . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and antifungal agents. The presence of the electron-withdrawing nitro group (
Module 1: Reaction Optimization (The Synthesis Core)
Primary Protocol: The Radziszewski Condensation The most robust route for this scaffold is the condensation of 3-nitrobenzaldehyde with glyoxal and ammonium acetate. While conceptually simple, the "black tar" failure mode is common.
Standard Operating Procedure (SOP):
-
Reagents: 3-Nitrobenzaldehyde (1.0 eq), Glyoxal (40% aq. solution, 1.0–1.2 eq), Ammonium Acetate (excess, 4.0–5.0 eq).
-
Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH). Note: AcOH often drives higher conversion for electron-deficient aldehydes.
-
Conditions: Reflux (
) for 4–6 hours.
Workflow Diagram: Reaction Logic
Figure 1: Step-by-step workflow for the Radziszewski condensation of 2-(3-nitrophenyl)-1H-imidazole.
Troubleshooting Guide: Synthesis
| Symptom | Root Cause Analysis | Corrective Action |
| Dark Brown/Black Tar | Polymerization of Glyoxal. Glyoxal is unstable in basic media or at high heat without amine capture. | Dropwise Addition: Do not dump reagents. Add glyoxal slowly to the ammonium acetate/aldehyde mixture at low temp ( |
| Low Yield (<30%) | Incomplete Cyclization. The electron-withdrawing | Increase Ammonia: Use 5–10 eq of |
| Reversion to Aldehyde | Hydrolysis. The intermediate aminal is unstable in water if the reaction isn't pushed to completion. | Solvent Switch: Switch from MeOH to Glacial Acetic Acid. The acidic environment catalyzes the dehydration step, locking the ring closure. |
Module 2: Work-up & Purification (The Isolation Phase)
The Challenge: Imidazoles are amphoteric. The 3-nitro group pulls electron density, making the imidazole N-H proton more acidic (
Protocol: pH-Controlled Precipitation
-
Quench: Pour the hot reaction mixture into crushed ice.
-
Neutralization: Slowly add
(conc.) until .-
Critical: Do not use strong NaOH if possible, as it can hydrolyze the ring or cause tar precipitation.
-
-
Filtration: The product should precipitate as a yellow/orange solid.
Troubleshooting Guide: Purification
| Symptom | Root Cause Analysis | Corrective Action |
| Oiling Out (No Solid) | Product trapped in protonated form. At | Adjust pH: Ensure |
| Co-elution on Silica | Tailing. The basic imidazole nitrogen interacts strongly with acidic silanols on silica gel. | Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% |
| Impurity: Reduced Amine | Side Reaction. If catalytic hydrogenation was attempted, | Avoid Hydrogenation: Never use |
Module 3: Structural Validation (QC)
The Tautomerism Trap: Users often report "missing peaks" or "broad signals" in NMR. This is due to the rapid tautomeric exchange of the N-H proton between N1 and N3.
Tautomerism Logic Diagram
Figure 2: Fast tautomeric exchange leads to signal averaging in proton NMR.
Characterization Checklist
| Method | Expected Result | Notes |
| 1H NMR (DMSO-d6) | The N-H peak may disappear if the solvent is "wet" (exchange with | |
| 1H NMR (Aromatic) | C4-H and C5-H often appear as a singlet or tight doublet ( | The 3-nitrophenyl protons will show a distinct pattern: singlet (H2'), doublets (H4', H6'), triplet (H5'). |
| Melting Point | Sharp MP indicates purity. Broad range indicates wetness or inorganic salts. |
References
-
Radziszewski Reaction Mechanism & Scope
-
Source: Ebel, K., et al. "Imidazole and Derivatives."[2] Ullmann's Encyclopedia of Industrial Chemistry.
- Relevance: Defines the core condensation mechanism between glyoxal and aldehydes.
-
-
Synthesis of 2-substituted Imidazoles
- Source:Journal of Organic Chemistry, "Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product".
- Relevance: Provides protocols for aldehyde condensation and troubleshooting tar form
-
Tautomerism in Imidazoles
-
Source:Biochimica et Biophysica Acta, "1H-NMR study on the tautomerism of the imidazole ring".[3]
- Relevance: Explains the NMR signal broadening and pKa shifts observed in characteriz
-
-
Purification of Nitro-Imidazoles
- Source:Acta Crystallographica, "The crystal structure of 2-(3-nitrophenyl)
- Relevance: While discussing benzimidazole, it details the recrystallization solvents (Acetonitrile/Ethanol) and hydrogen bonding networks applicable to the imidazole analog.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidazole Synthesis via the Radziszewski Reaction
Welcome to the technical support center for the Radziszewski synthesis of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their imidazole products. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, offering a deeper understanding of the reaction to empower you to troubleshoot and optimize your syntheses effectively.
Troubleshooting Guide: Enhancing Yields in the Radz-iszewski Synthesis
This section is structured in a question-and-answer format to directly address common challenges encountered during the Radziszewski synthesis.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the Radziszewski synthesis can often be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions. The reaction, first reported by Debus in 1858 and later developed by Radziszewski, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[1] While elegant in its multicomponent nature, its efficiency can be hampered.[2][3]
Core Areas for Investigation:
-
Reaction Temperature and Time: The classical Radziszewski reaction often requires harsh conditions and long reaction times, which can lead to byproduct formation.[2] Systematically optimizing the temperature and monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. A reaction that is run for too long or at too high a temperature can lead to the degradation of starting materials and products.
-
Ammonia Source: The nature and concentration of the ammonia source are critical. While aqueous ammonia is often used for convenience, anhydrous ammonia in an alcoholic solvent can sometimes provide better results by minimizing water-related side reactions. Ammonium acetate is a commonly used alternative that serves as both the ammonia source and a mild acidic catalyst.
-
Catalysis: The uncatalyzed reaction is often slow and low-yielding. The addition of a catalyst can significantly improve the reaction rate and, consequently, the yield.
-
Acid Catalysis: Brønsted or Lewis acids can activate the carbonyl groups of the dicarbonyl compound and the aldehyde, making them more susceptible to nucleophilic attack by ammonia. This increased reactivity can accelerate the formation of the desired imidazole ring.[4] Lactic acid and silicotungstic acid have been shown to be effective catalysts.[4] For instance, using 7.5 mol% of silicotungstic acid in ethanol at reflux can lead to excellent yields.[4]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as titania nanoparticles on silica (TiO2·SiO2 NPs) or nano-CoFe2O4, offers the advantages of easy separation and potential for recycling, aligning with green chemistry principles.[4][5]
-
-
Energy Input: Conventional heating can be inefficient and lead to localized overheating. Alternative energy sources can provide more uniform and efficient heating, often resulting in shorter reaction times and higher yields.
-
Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields, in some cases even in solvent-free conditions.[4][6]
-
Ultrasonic Irradiation: Sonochemistry promotes the reaction through acoustic cavitation, which enhances mass transfer and can lead to higher yields in shorter times under milder conditions.[5][7]
-
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
The primary documented side reactions in the Radziszewski synthesis are the reverse Aldol condensation and the formation of oxazoles .[1]
-
Reverse Aldol Condensation: This can lead to the decomposition of the aldehyde and dicarbonyl starting materials, particularly under harsh basic or thermal conditions.
-
Mitigation Strategy: Employing milder reaction conditions, such as lower temperatures and the use of catalysts that allow for shorter reaction times, can minimize this side reaction.
-
-
Oxazole Formation: The condensation of the dicarbonyl compound with the aldehyde in the presence of ammonia can sometimes lead to the formation of an oxazole ring instead of an imidazole.
-
Mitigation Strategy: The choice of ammonia source and reaction conditions can influence the selectivity towards imidazole formation. Using a sufficient excess of ammonia or ammonium acetate can favor the imidazole pathway.
-
-
Polymeric Byproducts: Under certain conditions, especially with prolonged reaction times or high concentrations, polymerization of the reactants or intermediates can occur, leading to intractable tars and reducing the yield of the desired product.
-
Mitigation Strategy: Careful control of stoichiometry, temperature, and reaction time is essential. Using a solvent that effectively dissolves the reactants and intermediates can also help to prevent polymerization.
-
Q3: What is the most effective way to purify my imidazole product? I'm having issues with co-eluting impurities and low recovery after chromatography.
The purification of imidazole derivatives can be challenging due to their basic nature and potential for strong interaction with silica gel.
-
Flash Column Chromatography: This is the most common purification method. However, the basic nitrogen atom in the imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.
-
Troubleshooting Tailing: To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%) , can be added to the eluent. This neutralizes the acidic sites on the silica gel and improves the peak shape.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is often a good alternative for the purification of basic compounds.
-
Dry Loading: For samples that are not highly soluble in the initial eluent, dry loading onto silica gel can result in sharper bands and better separation.
-
-
Acid-Base Extraction: This is a powerful technique for separating basic imidazole products from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer.
-
Wash the organic layer with fresh aqueous acid to ensure complete extraction.
-
Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a suitable base (e.g., NaOH, Na2CO3) to deprotonate the imidazole, which will often precipitate out or can be back-extracted into a fresh portion of organic solvent.
-
-
Recrystallization: If the imidazole product is a solid, recrystallization from a suitable solvent system is an excellent final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q: What is the generally accepted mechanism for the Radziszewski synthesis?
A: The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[3] NMR studies have provided evidence for the formation of amino alcohol intermediates in the reaction pathway.[2]
Q: Can I use a primary amine instead of ammonia?
A: Yes, replacing one equivalent of ammonia with a primary amine is a common modification to produce N-substituted (1-substituted) imidazoles.[1]
Q: How do the electronic properties of the aldehyde affect the reaction?
A: The reactivity of the aldehyde can influence the reaction rate and yield. Aldehydes with electron-withdrawing groups are generally more electrophilic and may react faster. Conversely, aldehydes with electron-donating groups may require more forcing conditions or a more active catalyst.[4]
Q: Which solvents are recommended for the Radziszewski synthesis?
A: Alcohols, such as ethanol and methanol, are commonly used solvents. Acetic acid is also frequently employed, particularly when using ammonium acetate as the ammonia source.[6] The choice of solvent can impact the solubility of reactants and intermediates, and thus the overall reaction efficiency.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,4,5-Trisubsituted Imidazoles
This protocol is a general guideline for the rapid synthesis of trisubstituted imidazoles using microwave irradiation.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil): 1.0 mmol
-
Aldehyde: 1.0 mmol
-
Ammonium acetate: 2.0 mmol
-
Glacial acetic acid (optional, as solvent): 5 mL
Procedure:
-
In a 10 mL microwave reaction vessel, combine the 1,2-dicarbonyl compound, aldehyde, and ammonium acetate.
-
If a solvent is used, add glacial acetic acid. For solvent-free conditions, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for 10-30 minutes. The optimal conditions should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles with a Heterogeneous Catalyst
This protocol outlines the use of ultrasonic irradiation in conjunction with a reusable catalyst.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil): 1.0 mmol
-
Aldehyde: 1.0 mmol
-
Ammonium acetate: 1.5 mmol
-
Nano-CoFe2O4 catalyst: 10 mg
-
Ethanol: 5 mL
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound, aldehyde, ammonium acetate, and nano-CoFe2O4 catalyst in ethanol.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture at a specified frequency and temperature (e.g., 40 °C) for 20-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the catalyst using an external magnet.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and water, and proceed with work-up and purification as described in Protocol 1. The catalyst can be washed with ethanol, dried, and reused.[5]
Data Presentation
| Parameter | Conventional Heating | Microwave Irradiation | Ultrasound Irradiation | Key Considerations |
| Reaction Time | Hours to days | Minutes | Minutes to hours | Substrate dependent |
| Typical Yield | Often < 50% | Can be > 90% | Can be > 90% | Requires optimization |
| Temperature | High (reflux) | Moderate to high | Mild (often room temp to 60°C) | Avoids degradation of sensitive substrates |
| Catalyst | Often required | Can be catalyst-free | Catalyst enhances efficiency | Catalyst choice is crucial for yield |
Visualizations
Radziszewski Synthesis: Core Mechanism
Caption: A logical workflow for troubleshooting low yields in the Radziszewski synthesis.
References
-
Siddharth, H. S., & Kumar, A. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]
-
de Oliveira, C. S., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 29(6), 1248. [Link]
-
Wang, Z. (2010). Radziszewski Imidazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Wikipedia contributors. (2023, December 29). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]
-
Marestin, C., et al. (2018). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Polymer Chemistry, 9(15), 1927-1933. [Link]
-
Zhang, D. W., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4847. [Link]
-
Dhule, D. A. (2023). Synthesis, mechanism and application of Organic Name reaction.pptx. SlideShare. [Link]
-
Chemistry Learning. (2020, February 23). Debus Radzisewski Imidazole Synthesis. YouTube. [Link]
-
Tony, M. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]
-
Yu, X. L., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health. [Link]
-
Tripathi, P., & Malviya, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Aryl-Imidazole Synthesis
Status: Operational | Tier: L3 (Senior Application Support) Topic: Reaction Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists
Method Selection & Strategy
Before troubleshooting, ensure you are using the correct synthetic route for your target substitution pattern. 2-aryl-imidazoles are privileged scaffolds, but the "best" method depends entirely on the substituents at positions 4 and 5.
Decision Matrix: Route Selection
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substitution patterns.
Troubleshooting Module: The Debus-Radziszewski Reaction
Context: Condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][2]
Issue 1: Low Yield with Electron-Deficient Aldehydes
User Report: "I am reacting benzil with 4-nitrobenzaldehyde and ammonium acetate in acetic acid. The yield is <30%, and I see unreacted aldehyde."
Root Cause: The mechanism involves the formation of a diimine intermediate followed by condensation with the aldehyde.[1] Electron-withdrawing groups (EWGs) on the aldehyde destabilize the transition state during the nucleophilic attack by the diimine nitrogen.
Corrective Action:
-
Switch Catalyst: Standard acetic acid is often insufficient for deactivated aldehydes. Add 5-10 mol% Lewis Acid (e.g.,
, , or Iodine). These activate the carbonyl oxygen, facilitating the attack. -
Temperature/Energy: Switch from thermal reflux to Microwave Irradiation (MW) .
-
Protocol: 140°C, 10-20 min in a sealed vessel. This often boosts yields from 30% to >85% for EWG-substrates.
-
Issue 2: "Black Tar" Formation (Polymerization)
User Report: "My reaction mixture turned into a black, insoluble tar. I used glyoxal (40% aq) and benzaldehyde."
Root Cause: Glyoxal is highly prone to oligomerization, especially in strongly basic media or if the ammonia source is added too rapidly. The "tar" is likely a complex mixture of glyoxal polymers and degradation products.
Corrective Action:
-
Ammonia Source Control: Do NOT use ammonia gas or strong ammonium hydroxide. Use Ammonium Acetate (
) .[3] It releases ammonia slowly and buffers the pH. -
Solvent Switch: Replace Ethanol/Water with Methanol or Acetic Acid .
-
Stoichiometry: Use a slight excess of the ammonia source (4-5 equiv) relative to the aldehyde to ensure the diimine forms faster than the glyoxal polymerizes.
Troubleshooting Module: The Van Leusen Synthesis
Context: Reaction of Tosylmethyl Isocyanide (TosMIC) with aldimines (or aldehydes + amines).
Issue 3: Oxazole Contamination
User Report: "I am trying to make a 1,5-disubstituted imidazole using TosMIC and an aldehyde + amine. NMR shows a mixture of imidazole and oxazole."
Root Cause: The Van Leusen reaction competes between two pathways:
-
TosMIC + Aldehyde
Oxazole (if amine condensation is slow). -
TosMIC + Imine
Imidazole. If the imine formation is not complete before TosMIC is deprotonated, the aldehyde will react directly with TosMIC to form the oxazole.
Corrective Action:
-
Stepwise Approach (Recommended): Pre-form the imine. Stir the aldehyde and amine (with
or molecular sieves) for 2-4 hours before adding the TosMIC and base. -
Base Selection: Switch from
/MeOH to t-BuOK/DME or t-BuNH2 (if using the multicomponent protocol). Stronger bases favor the rapid deprotonation and cyclization with the imine.
Detailed Experimental Protocol
Selected Method: Iodine-Mediated Green Synthesis of 2,4-Disubstituted Imidazoles. Why this method? It avoids the harsh conditions of classic reflux, tolerates a wide range of functional groups, and is operationally simple (Open Air).
Reagents:
-
Substrate A: Aryl Aldehyde (1.0 mmol)
-
Substrate B: Phenylglyoxal Monohydrate (1.0 mmol)
-
Nitrogen Source: Ammonium Acetate (5.0 mmol)
-
Catalyst: Molecular Iodine (
) (10 mol%) -
Solvent: Ethanol (5 mL)
Step-by-Step Workflow:
-
Setup: In a 25 mL round-bottom flask, dissolve Phenylglyoxal Monohydrate (152 mg, 1 mmol) and the Aryl Aldehyde (1 mmol) in Ethanol (5 mL).
-
Addition: Add Ammonium Acetate (385 mg, 5 mmol) and Iodine (25 mg, 0.1 mmol).
-
Reaction: Stir the mixture at room temperature (25°C) for 10 minutes, then sonicate (ultrasound bath) or stir vigorously at 50°C for 30–60 minutes.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.[4]
-
-
Quench: Pour the reaction mixture into crushed ice containing a small amount of Sodium Thiosulfate (
) to quench any unreacted iodine (color changes from brown to yellow/white). -
Isolation:
-
Precipitate: If a solid forms, filter and wash with cold water/ethanol (1:1).
-
No Precipitate: Extract with Ethyl Acetate (
). Wash organic layer with Brine, dry over , and concentrate.[5]
-
-
Purification: Recrystallize from hot Ethanol. If necessary, flash chromatography (DCM/MeOH).
Data Summary: Expected Yields
| Aldehyde Substituent (R) | Time (min) | Yield (%) | MP (°C) |
| H (Benzaldehyde) | 45 | 92 | 172-174 |
| 4-NO2 | 30 | 94 | 220-222 |
| 4-OMe | 60 | 85 | 160-162 |
| 4-Cl | 40 | 90 | 198-200 |
Mechanistic Insight (Visualized)
Understanding the mechanism is critical for troubleshooting. Below is the pathway for the Modified Radziszewski reaction.
Figure 2: Mechanistic pathway of Iodine-mediated imidazole synthesis. Note that Iodine acts as a Lewis acid in Step 1 and an oxidant in Step 3.
FAQ: Purification & Workup
Q: My product is stuck in the aqueous phase during extraction. How do I recover it?
A: Imidazoles are amphoteric but generally basic (
-
The Fix: Ensure the aqueous layer is basic (
) using or before extraction. If the pH is neutral or acidic, the imidazole exists as the imidazolium salt, which is water-soluble. -
Salting Out: Saturate the aqueous phase with
to decrease the solubility of the organic product (Salting-out effect). Use THF/EtOAc (1:1) for extraction if solubility is still poor.
Q: I have a persistent yellow color in my product. A: This is likely trace Iodine or conjugated oligomers.
-
The Fix: Wash the organic phase with
(sodium thiosulfate) until the iodine color vanishes. If the color persists after recrystallization, treat the solution with activated charcoal in hot ethanol, filter through Celite, and recrystallize.
References
-
BenchChem. (2025).[6] A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Retrieved from
-
Bandyopadhyay, D., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles.[7] ResearchGate.[7][8] Retrieved from
-
Ren, Y., et al. (2018).[9] Synthesis of Aryl Iodides from Arylhydrazines and Iodine.[9][10] (Mechanistic insights on Iodine oxidative cycles). ACS Omega. Retrieved from
-
Van Leusen, A. M., et al. (2021). Van Leusen Imidazole Synthesis Mechanism.[8][11] Organic Chemistry Portal. Retrieved from
-
Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles. Retrieved from
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. orientjchem.org [orientjchem.org]
- 3. echemcom.com [echemcom.com]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
alternative catalysts for the synthesis of 2-(3-nitrophenyl)-1H-imidazole
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Alternative Catalysts & Process Optimization Ticket ID: CHEM-IMID-2024-03N[1]
Executive Dashboard: The Catalyst Landscape
User Query: Standard acetic acid reflux yields are inconsistent (<40%) and work-up is messy. What are the high-performance alternatives for synthesizing 2-(3-nitrophenyl)-1H-imidazole?
Scientist’s Analysis: The synthesis of 2-(3-nitrophenyl)-1H-imidazole typically proceeds via the Debus-Radziszewski reaction (condensation of 3-nitrobenzaldehyde, glyoxal, and ammonia).[1] The standard acetic acid method often suffers from low yields due to the polymerization of glyoxal and the formation of tarry "dark matter" by-products.
The presence of the nitro group (-NO₂) on the aldehyde ring is advantageous—it is an Electron Withdrawing Group (EWG) that increases the electrophilicity of the carbonyl carbon, theoretically accelerating the initial nucleophilic attack.[1] However, without a selective catalyst, this reactivity can lead to non-specific oligomerization.[1]
Recommended Alternative Catalysts
We have curated three "Field-Proven" catalyst systems that outperform standard acetic acid in yield, selectivity, and ease of work-up.
| Catalyst System | Class | Yield Potential | Key Advantage | Mechanism Type |
| Sodium Bisulfite ( | Inorganic Salt | 85-92% | High Purity ; prevents glyoxal polymerization.[1] | Dual Activation (Nucleophilic/Electrophilic) |
| Molecular Iodine ( | Halogen / Lewis Acid | 80-88% | Mild Conditions ; often solvent-free or aqueous.[1] | Lewis Acid Activation |
| Sulfamic Acid ( | Solid Acid | 85-90% | Recyclable ; zwitterionic solid acid.[1] | Brønsted Acid |
Troubleshooting Modules (Q&A)
Module A: Yield Optimization & Reaction Control
Q: I am observing rapid darkening of the reaction mixture and low conversion. Is the nitro-aldehyde decomposing?
A: It is unlikely the aldehyde is decomposing.[1] The darkening is characteristic of glyoxal oligomerization . In the absence of a stabilizing catalyst, glyoxal self-condenses in basic media (ammonia) to form dark, intractable tars.
Solution: Switch to Sodium Bisulfite (
-
Why? Bisulfite forms a reversible adduct with the aldehyde and glyoxal.[1] This "masks" the reactive carbonyls, releasing them slowly for the controlled formation of the diimine intermediate. It effectively buffers the reaction kinetics, preventing the "runaway" polymerization of glyoxal.
-
Protocol Adjustment: Pre-mix the 3-nitrobenzaldehyde and
(10-20 mol%) in ethanol/water before adding the ammonia source.
Module B: Catalyst Removal & Purity[1]
Q: Using solid acid catalysts (Silica-H₂SO₄), I struggle to separate the catalyst from the product without losing yield.
A: Heterogeneous catalysts can trap the polar imidazole product on their surface via hydrogen bonding (N-H ...[1] O-Si).
Solution: Use Sulfamic Acid (
-
Sulfamic Acid: It is insoluble in non-polar solvents but soluble in water.[1] You can precipitate the product by adding water, while the catalyst remains in the aqueous filtrate.
-
Magnetic Separation: If using silica-supported catalysts, switching to a magnetic core allows you to decant the solution while holding the catalyst with an external magnet, avoiding filtration losses entirely.[1]
Module C: Green Chemistry & Solvent Selection[1][3]
Q: Can I run this reaction without organic solvents? The nitro-aldehyde has poor water solubility.
A: Yes, but mass transfer is the bottleneck. The 3-nitrobenzaldehyde is hydrophobic, while glyoxal and ammonium acetate are hydrophilic.[1]
Solution: Use Molecular Iodine (
-
Iodine Mechanism: Iodine acts as a mild Lewis acid and can facilitate the reaction in water by coordinating with the carbonyl oxygen, increasing its susceptibility to nucleophilic attack by ammonia, even in heterogeneous phases.[1]
-
Work-up: The product usually precipitates out of the water as a solid. Wash with dilute sodium thiosulfate (
) to remove residual iodine (indicated by the disappearance of the brown color).
Visualizing the Logic
Workflow: Selecting the Right Catalyst
This decision tree guides you based on your primary constraint (Yield vs. Green Chemistry vs. Purity).
Caption: Decision matrix for selecting the optimal catalyst based on experimental constraints.[1]
Mechanism: Bisulfite-Catalyzed Pathway
Understanding why bisulfite works is crucial for troubleshooting.[1]
Caption: The "Masking Effect" of Sodium Bisulfite prevents side-reactions by controlling reactant availability.[1]
Standard Operating Procedure (SOP)
Method: Sodium Bisulfite Catalyzed Synthesis Target: 2-(3-nitrophenyl)-1H-imidazole[1]
Materials
-
3-Nitrobenzaldehyde (10 mmol)[1]
-
Glyoxal (40% aqueous solution, 10 mmol)[1]
-
Ammonium Acetate (25 mmol)[1]
-
Sodium Bisulfite (
) (1 mmol, 10 mol%)[1] -
Ethanol (20 mL)
Protocol
-
Pre-activation: In a 100 mL round-bottom flask, dissolve 3-nitrobenzaldehyde (1.51 g) and Sodium Bisulfite (104 mg) in Ethanol (15 mL). Stir at room temperature for 10 minutes. Note: The solution may become slightly warm as the adduct forms.
-
Addition: Add Glyoxal solution (1.45 g/1.15 mL) and Ammonium Acetate (1.92 g).
-
Reflux: Heat the mixture to reflux (80°C) with magnetic stirring.
-
Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1] The spot for 3-nitrobenzaldehyde (
) should disappear, and a new polar spot ( ) should appear. -
Time: Reaction typically completes in 45-90 minutes.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 100 g) with vigorous stirring.
-
The product will precipitate as a pale yellow/orange solid.[1]
-
-
Purification:
Expected Yield: 85-92% Melting Point: 202–204 °C (Lit.[1] value for verification)
References
-
The Chemistry of Imidazole (Review) Source: National Institutes of Health (PMC) Relevance:[1] Foundational mechanism of Debus-Radziszewski reaction and tautomerism.[1]
-
Sodium Bisulfite as an Efficient Catalyst for Synthesis of 2,4,5-Triaryl-1H-imidazoles Source: Monatshefte für Chemie / Chemical Monthly Relevance: Establishes the bisulfite protocol for high-yield imidazole synthesis. [1]
-
Green Synthesis of Imidazoles Using Natural Catalysts Source: Nanobioletters Relevance: Validates the use of green/acidic catalysts for substituted imidazoles.
-
Debus–Radziszewski Imidazole Synthesis Mechanism Source: Wikipedia / Primary Chemical Literature Relevance: General reaction overview and historical context.[1][3][4][5][6]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jetir.org [jetir.org]
- 6. ijprajournal.com [ijprajournal.com]
workup procedure for Radziszewski reaction to avoid emulsions
Technical Support Center: Radziszewski Reaction Workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Resolving Emulsions During Product Isolation.
The Radziszewski reaction, a cornerstone in the synthesis of substituted imidazoles, is a powerful multicomponent reaction valued for its atom economy.[1] However, its workup is frequently complicated by the formation of persistent emulsions, leading to product loss and purification challenges. This guide provides an in-depth, experience-driven approach to understanding, preventing, and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is the Radziszewski reaction, and why does it frequently lead to emulsions during workup?
The Radziszewski reaction synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine).[2][3] The reaction is typically conducted in a polar solvent like ethanol.
The propensity for emulsion formation stems from a combination of factors inherent to the reaction mixture:
-
Surfactant-like Byproducts and Intermediates: The reaction can generate various polar, nitrogen-containing intermediates and side products. The imidazole product itself possesses both hydrophobic (the substituted rings) and hydrophilic (the nitrogen atoms) regions, allowing it to act as a surfactant.
-
Ammonium Salts: When ammonium acetate is used as the ammonia source, residual salts can increase the viscosity of the aqueous phase and contribute to stabilizing the emulsion.
-
Polar Reaction Solvent: The use of alcohols like ethanol, which are miscible with both aqueous and many organic solvents, can complicate phase separation during the initial extraction steps.
An emulsion is essentially a stable dispersion of one immiscible liquid within another.[4] In this case, microscopic droplets of the organic layer become suspended in the aqueous layer (or vice-versa), stabilized by the surfactant-like molecules at their interface, preventing the layers from cleanly separating.
Q2: I've just added my extraction solvent to the quenched reaction, and a cloudy, inseparable layer has formed. What are the immediate steps I should take?
This cloudy intermediate layer is the classic sign of an emulsion. Before resorting to more aggressive methods, attempt these simple, often effective, initial steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[5] Sometimes, the phases will separate on their own with time.
-
Gentle Agitation: Gently swirl the funnel or tap its side. Avoid vigorous shaking, which will only worsen the emulsion.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the funnel.[4][5] This dramatically increases the ionic strength and polarity of the aqueous layer, reducing the solubility of organic components and forcing them into the organic phase, which helps to break the emulsion.
Troubleshooting Guide: Emulsion Prevention & Resolution Protocols
Proactive prevention is far more effective than reactive treatment. The following protocols are designed to minimize the chance of emulsion formation from the outset.
Protocol 1: Proactive Emulsion Avoidance Workflow
This protocol is the recommended best practice for the Radziszewski reaction workup. The core principle is to remove the polar reaction solvent before initiating the liquid-liquid extraction.
Experimental Protocol Steps:
-
Reaction Quench: Upon reaction completion, cool the mixture to room temperature.
-
Solvent Removal (Crucial Step): Concentrate the reaction mixture under reduced pressure (using a rotary evaporator) to remove the bulk of the polar solvent (e.g., ethanol).[5] This single step is the most effective preventative measure against emulsion formation.
-
Residue Re-dissolution: Dissolve the resulting crude residue in your chosen extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Aqueous Wash: Transfer the solution to a separatory funnel and perform the first wash with brine , not deionized water. This establishes a high ionic strength in the aqueous phase from the start.
-
Subsequent Washes: Continue with any necessary aqueous washes (e.g., with water or a mild base/acid). The initial brine wash should make the phase boundaries much sharper in these subsequent steps.
-
Drying and Concentration: Dry the isolated organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.
Below is a workflow diagram comparing the standard (emulsion-prone) workup with the recommended proactive avoidance workflow.
Sources
Technical Support Center: Byproduct Identification in Nitrophenyl-imidazole Synthesis via LC-MS
Welcome to the technical support center for the analysis of nitrophenyl-imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying byproducts in these crucial pharmaceutical building blocks. The synthesis of nitrophenyl-imidazoles, while pivotal, is often accompanied by the formation of closely related impurities that can complicate downstream applications and regulatory compliance. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to confidently identify and characterize byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Challenge of Purity in Nitrophenyl-imidazole Synthesis
The introduction of a nitro group onto a phenyl-imidazole scaffold is a common strategy in medicinal chemistry to modulate biological activity. However, the nitration of aromatic rings is a powerful reaction that can lead to a variety of side products.[1][2][3][4] The regiochemistry of the nitration is highly dependent on the reaction conditions and the existing substituents on both the phenyl and imidazole rings.[1][5] Consequently, the crude reaction mixture often contains a complex array of isomers, over-nitrated products, and other process-related impurities.[6][7] LC-MS is an indispensable tool for the separation and identification of these byproducts, providing both chromatographic resolution and mass information for structural elucidation.[8][9][10][11][12][13]
Frequently Asked Questions (FAQs)
Q1: I see multiple peaks in my LC-MS chromatogram with the same mass-to-charge ratio (m/z) as my target nitrophenyl-imidazole. What are they, and how can I differentiate them?
A1: The presence of multiple peaks with the same m/z strongly suggests the formation of isomers. In the synthesis of nitrophenyl-imidazoles, several types of isomers can arise:
-
Positional Isomers of the Nitro Group: The nitro group can be introduced at the ortho-, meta-, or para- positions of the phenyl ring. These isomers will have identical mass spectra but different retention times on a reversed-phase LC column due to subtle differences in polarity.
-
N-Phenyl Isomers: Depending on the synthetic route, the phenyl group could be attached to different nitrogen atoms of the imidazole ring, leading to isomeric products.[6]
-
Tautomers: Imidazole-containing compounds can exist in different tautomeric forms, which might be separable under certain chromatographic conditions.[14]
Troubleshooting Strategy:
-
Optimize Chromatography: The key to resolving isomers is to enhance the chromatographic separation.[11]
-
Gradient Modification: Employ a shallower gradient to increase the separation window for your compounds of interest.
-
Column Chemistry: Experiment with different stationary phases. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and positional isomers compared to a standard C18 column.
-
Mobile Phase Additives: Varying the pH of the mobile phase with additives like formic acid or ammonium formate can alter the ionization state and retention of your analytes, potentially improving separation.[15]
-
-
Tandem Mass Spectrometry (MS/MS): While isomers have the same precursor mass, their fragmentation patterns in MS/MS can sometimes differ. Subtle differences in the stability of fragment ions can provide clues to the isomeric structure.
-
Reference Standards: The most definitive way to identify isomers is to compare their retention times and mass spectra with certified reference standards of the suspected isomers.
Q2: My LC-MS data shows a peak with a mass that is 46 Da higher than my target molecule. What could this be?
A2: A mass difference of +46 Da is highly indicative of the addition of a second nitro group, resulting in a dinitrophenyl-imidazole byproduct. This is a common side reaction, especially if the nitrating conditions are too harsh (e.g., high temperature, excess nitrating agent).[2][4] The position of the second nitro group can vary, leading to multiple dinitro isomers.
Troubleshooting Strategy:
-
Reaction Condition Optimization:
-
Temperature Control: Perform the nitration at the lowest effective temperature to minimize over-nitration.[16]
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. A gradual, portion-wise addition can help to prevent localized excesses that lead to dinitration.
-
-
MS/MS Fragmentation Analysis: The fragmentation pattern of the dinitro-compound will show characteristic losses of nitro groups (NO2, 46 Da) and nitric oxide (NO, 30 Da).[17][18]
Q3: I have an unexpected peak with a mass that is 16 Da higher than my starting material (phenyl-imidazole). What is this impurity?
A3: A mass increase of 16 Da often points to an oxidation reaction, specifically the formation of an N-oxide or a hydroxylated species. In the context of nitration, which is a strongly oxidative process, it's plausible that a portion of the starting material or product is oxidized.
Troubleshooting Strategy:
-
Isotopic Pattern Analysis: High-resolution mass spectrometry (HRMS) can help confirm the elemental composition and distinguish between an N-oxide and a hydroxylated byproduct.
-
MS/MS Fragmentation: The fragmentation of an N-oxide will often show a characteristic loss of an oxygen atom (16 Da). Hydroxylated compounds may show a loss of water (18 Da).
-
Reaction Work-up: Ensure that the reaction work-up and purification steps are performed under conditions that minimize further oxidation.
Troubleshooting Guide: A Systematic Approach to Byproduct Identification
When confronted with an unknown peak in your LC-MS data, a systematic approach is crucial for efficient identification.
Caption: A systematic workflow for identifying unknown byproducts using LC-MS data.
Potential Byproducts in Nitrophenyl-imidazole Synthesis
The following diagram illustrates the structures of the target molecule and some common byproducts that can be formed during the synthesis of a generic nitrophenyl-imidazole.
Caption: Structures of a target nitrophenyl-imidazole and common byproducts.
Data Summary: Expected Masses of Common Byproducts
| Compound | Molecular Formula (Example) | Monoisotopic Mass (Da) | Mass Difference from Target (Da) |
| Target: 4-(1H-Imidazol-1-yl)nitrobenzene | C9H7N3O2 | 189.0538 | 0 |
| Positional Isomer (ortho- or meta-) | C9H7N3O2 | 189.0538 | 0 |
| Dinitrophenyl-imidazole | C9H6N4O4 | 234.0392 | +45.9854 |
| Oxidized Phenyl-imidazole | C9H8N2O | 160.0637 | -28.9901 |
Experimental Protocols
Protocol 1: Generic LC-MS Method for Nitrophenyl-imidazole Analysis
This protocol provides a starting point for the analysis of nitrophenyl-imidazole reaction mixtures. Optimization will likely be required based on the specific analytes and instrumentation.[8][11][15]
1. Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Dilute the sample 1:1000 (v/v) with a 50:50 mixture of acetonitrile and water. c. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
Data Acquisition: Perform both full scan MS and data-dependent MS/MS (ddMS2) to obtain fragmentation data for the most abundant ions.
References
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Retrieved from [Link]
-
Agilent. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Retrieved from [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
-
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
-
IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]
-
National Institutes of Health. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Retrieved from [Link]
-
PubMed. (n.d.). [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS]. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]
-
MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 1-(4-Nitrophenyl)imidazole: Applications and Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. Retrieved from [Link]
-
ResearchGate. (2024). LC/MS Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Dartmouth College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
ResearchGate. (2021). Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
alevelchemistry.co.uk. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from [Link]
-
Technology Networks. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
2A Pharmachem. (n.d.). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
-
UTUPub. (n.d.). Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
National Institutes of Health. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Synthesis Guide: 2-, 3-, and 4-Nitrophenyl-1H-imidazoles
This guide provides a technical comparison of the synthesis of 2-, 3-, and 4-nitrophenyl-1H-imidazoles . It addresses the specific challenges posed by the regiochemistry of the nitro group (ortho, meta, para) and the attachment point on the imidazole ring (C2 vs. C4).
Executive Summary & Retrosynthetic Logic
The synthesis of nitrophenyl-imidazoles is governed by two primary factors: the position of the phenyl ring on the imidazole core (C2 vs. C4) and the steric/electronic profile of the nitro substituent (ortho, meta, para).
-
C2-Aryl Isomers: Synthesized via the Debus-Radziszewski multicomponent reaction. This route is highly sensitive to steric hindrance; therefore, 2-(2-nitrophenyl) derivatives often suffer from lower yields compared to the 3- and 4-isomers.
-
C4-Aryl Isomers: Synthesized via the Bredereck or Van Leusen methods. These routes are generally more robust against steric crowding but require more complex precursors (e.g.,
-haloketones).
Retrosynthetic Pathway Map
The following diagram illustrates the divergent pathways required to access the specific isomers.
Caption: Retrosynthetic divergence for C2- vs C4-substituted nitrophenyl imidazoles.
Route A: Synthesis of 2-(Nitrophenyl)-1H-imidazoles
Methodology: Modified Debus-Radziszewski Reaction Applicability: 2-(2-nitro), 2-(3-nitro), and 2-(4-nitro) isomers.
This one-pot multicomponent reaction condenses a nitrobenzaldehyde, a 1,2-dicarbonyl (glyoxal for unsubstituted backbone, benzil for diphenyl backbone), and ammonium acetate.
Protocol Comparison
-
2-(4-Nitrophenyl)-1H-imidazole (Para): The electron-withdrawing nitro group at the para position activates the aldehyde carbonyl, facilitating nucleophilic attack by ammonia. Yields are typically high (>85%).
-
2-(2-Nitrophenyl)-1H-imidazole (Ortho): Steric hindrance from the ortho-nitro group impedes the formation of the diimine intermediate. This often requires ultrasonic irradiation or acid catalysis (e.g., L-proline or Lewis acids) to drive the reaction to completion.
Standardized Protocol (Bench Scale)
-
Reagents: Mix 1.0 eq of Nitrobenzaldehyde (2-, 3-, or 4-isomer), 1.0 eq of Benzil (or 40% Glyoxal solution), and 4.0 eq of Ammonium Acetate in Glacial Acetic Acid (10 mL/mmol).
-
Reaction: Reflux at 110°C for 4–8 hours.
-
Optimization: For the 2-nitro isomer, extend reflux to 12 hours or use microwave irradiation (140°C, 15 min) to overcome sterics.
-
-
Workup: Pour the hot solution into crushed ice-water. Neutralize with conc. aqueous ammonia (pH 8–9).
-
Purification: Filter the precipitate. Wash with water.[1] Recrystallize from ethanol/water.
Mechanistic Pathway (Radziszewski)
Caption: Mechanism of the Debus-Radziszewski condensation.
Route B: Synthesis of 4-(Nitrophenyl)-1H-imidazoles
Methodology: Bredereck Synthesis (Formamide Cyclization) Applicability: 4-(2-nitro), 4-(3-nitro), and 4-(4-nitro) isomers.
When the target requires the nitrophenyl group at the C4 position, the Radziszewski route is unsuitable. Instead, the condensation of an
Protocol Comparison
-
Reactivity: The reaction proceeds via the formation of an
-amino ketone intermediate. The position of the nitro group (2, 3, or 4) affects the stability of the precursor -bromo ketone more than the cyclization step itself. -
Warning: 2-Nitro-
-bromoacetophenone is a potent lachrymator and skin irritant. Handle with extreme caution.
Standardized Protocol
-
Precursor Synthesis: Brominate the corresponding nitroacetophenone (2-, 3-, or 4-isomer) using
in ether/dioxane or NBS/TsOH to obtain the -bromoketone. -
Cyclization: Dissolve the
-bromoketone (1.0 eq) in excess Formamide (10–15 eq). -
Reaction: Heat to 140–160°C for 4 hours.
-
Note: The reaction produces HBr and water; an open vessel or vent is required.
-
-
Workup: Cool and dilute with water. Basify with
. -
Purification: Extract with Ethyl Acetate. Column chromatography (DCM:MeOH) is often required as formamide polymerization byproducts can contaminate the solid.
Comparative Performance Data
The following data aggregates typical yields and physical properties from comparative studies [1][3].
| Feature | 4-Nitrophenyl (Para) | 3-Nitrophenyl (Meta) | 2-Nitrophenyl (Ortho) |
| C2-Synthesis Yield (Radziszewski) | High (85–96%) | High (80–90%) | Moderate (60–80%) |
| C4-Synthesis Yield (Bredereck) | High (75–85%) | Good (70–80%) | Moderate (50–65%) |
| Steric Hindrance | Negligible | Low | High (Slows kinetics) |
| Solubility (EtOH) | Low (Precipitates easily) | Moderate | Moderate |
| Melting Point | 231–233°C | 220–223°C | 228–230°C |
| Primary Challenge | Solubility during workup | None | Incomplete reaction / Sterics |
Expert Insight: The "Ortho Effect"
The 2-nitrophenyl isomer presents a unique challenge in the C2-synthesis (Radziszewski). The bulky nitro group at the ortho position creates significant torsional strain in the transition state required for ring closure.
-
Solution: Use Microwave Assisted Synthesis (MAS) . Studies indicate that irradiating the reaction at 300W/140°C reduces reaction time from 8 hours to 15 minutes and improves yield by ~15% for the ortho-isomer [4].
References
-
Puratchikody, A., et al. "Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles."[2] Indian Journal of Pharmaceutical Sciences, 2005.[3]
-
Zheng, X., et al. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis."[4] Pharmaceuticals, 2020.[4]
-
Wolff, J. "The Debus–Radziszewski imidazole synthesis." Organic Reactions, 2021.[5]
-
Shelke, K.F., et al. "Ultrasound assisted synthesis of 2,4,5-triarylimidazoles using an acidic ionic liquid catalyst." Ultrasonics Sonochemistry, 2023.[6]
Sources
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- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
confirming the purity of synthesized 2-(3-nitrophenyl)-1H-imidazole hydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals in Drug Discovery
Executive Summary: The Purity Paradox
In medicinal chemistry, 2-(3-nitrophenyl)-1H-imidazole hydrochloride is a critical scaffold, often serving as a precursor for enzyme inhibitors or antifungal agents. However, its synthesis—typically involving the condensation of 3-nitrobenzaldehyde with glyoxal and ammonia—is prone to generating deceptive impurities.
Common "quick" verification methods (TLC, simple melting point) frequently fail to detect:
-
Regioisomers: 4(5)-(3-nitrophenyl) isomers formed via migration.
-
Oligomers: Non-chromophoric glyoxal polymers.
-
Salt Stoichiometry: Deviations from the 1:1 HCl stoichiometry (e.g., hemi-salts or excess NH₄Cl).
This guide compares three tiers of analytical rigor, ultimately defining a "Gold Standard" Multi-Modal Protocol that guarantees the structural integrity and purity required for IND-enabling studies.
Comparative Analysis: Why Standard Methods Fail
We evaluated three common analytical strategies used in research labs. The data below summarizes their effectiveness in detecting specific impurity classes associated with this synthesis.
Table 1: Comparative Efficacy of Analytical Strategies
| Feature | Tier 1: The "Quick Screen" | Tier 2: The "Standard Check" | Tier 3: The "Gold Standard" (Recommended) |
| Methodology | TLC (UV254) + Capillary Melting Point | HPLC-UV (Area %) + 1H NMR | HPLC-PDA + qNMR + Potentiometric Titration |
| Organic Purity | Low (Visual only) | Medium (Assumes equal extinction) | High (Orthogonal validation) |
| Salt Stoichiometry | Undetectable | Indirect (Chemical Shift inference) | Quantified (Direct Cl- measurement) |
| Inorganic Impurities | Undetectable | Undetectable (Invisible in UV/NMR) | Detected (Residue on Ignition/EA) |
| Isomer Resolution | Poor | Medium (Depends on Column) | High (Optimized Gradient) |
| Total Time | < 1 Hour | 4-6 Hours | 24 Hours |
| Suitability | Crude Reaction Monitoring | Early Stage Screening | GLP/GMP Release Testing |
The Gold Standard Protocol: Step-by-Step
To confidently release a batch of this compound, you must employ this integrated workflow.
Step A: High-Performance Liquid Chromatography (HPLC-PDA)
Objective: Quantify organic impurities and regioisomers.
Rationale: The 3-nitrophenyl ring is a strong chromophore. However, imidazole tailing is common on standard C18 columns due to interaction with silanols. We utilize a Charged Surface Hybrid (CSH) or Amide column to ensure peak symmetry and separation of polar glyoxal byproducts.
-
Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol activity).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: PDA (210–400 nm); Extract chromatogram at 260 nm (max absorbance for nitrophenyl).
-
Acceptance Criteria: Main peak > 98.0% area; no single impurity > 0.5%.
Step B: Quantitative NMR (qNMR)
Objective: Determine absolute assay (weight %) and identify residual solvents.
Rationale: HPLC Area % assumes the product and impurities have the same extinction coefficient. They do not. qNMR provides an absolute purity value independent of optical properties.
-
Solvent: DMSO-d6 (Crucial: CDCl₃ often leads to broad/invisible imidazole NH/HCl protons).
-
Internal Standard: Maleic Acid (Traceable standard, distinct singlet at ~6.3 ppm, away from aromatic region).
-
Key Diagnostic Peaks (DMSO-d6):
-
~14-15 ppm: Broad singlet (Imidazole NH⁺ / HCl exchangeable).
-
~8.8 ppm: Triplet (H-2 of nitrophenyl ring).
-
~7.5-8.5 ppm: Multiplets (Remaining aromatic protons).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)[1][3][4][5]
Step C: Potentiometric Titration (Chloride Content)
Objective: Confirm the Hydrochloride Salt Stoichiometry (1:1).
Rationale: Synthesis in HCl-rich environments can trap excess HCl or NH₄Cl. Elemental analysis (CHN) is insufficient for distinguishing organic Cl from ionic Cl.
-
Titrant: 0.1 N Silver Nitrate (AgNO₃).
-
Solvent: Water:Methanol (1:1) with 1 mL HNO₃.
-
Electrode: Silver/Sulfide Ion-Selective Electrode (ISE).
-
Endpoint: Potentiometric inflection point.
-
Target: Theoretical Chloride = 15.7% (w/w). Acceptance range: 15.5% – 15.9%.
Visualization: The Purity Decision Tree
The following logic flow illustrates the decision-making process for validating the synthesized compound.
Figure 1: Validated decision workflow for purity confirmation. Blue indicates start, Green indicates pass, Red indicates remediation.
Experimental Data Summary (Example)
The following table illustrates typical data obtained from a "Pass" batch versus a "Fail" batch using the Gold Standard protocol.
| Parameter | Theoretical Value | Batch A (Pass) | Batch B (Fail - Common Error) |
| Appearance | White to off-white solid | Off-white powder | Pale yellow sticky solid |
| HPLC Purity (260 nm) | > 98.0% | 99.2% | 94.5% (3.2% regioisomer) |
| 1H NMR (DMSO-d6) | Consistent structure | Conforms | Conforms, but extra peaks at 1.2 ppm |
| qNMR Assay (wt%) | 100% | 98.5% | 88.0% (Retained EtOH) |
| Chloride Content | 15.71% | 15.68% | 18.2% (Excess NH₄Cl trapped) |
| Melting Point | ~260°C (dec)* | 258-260°C | 210-215°C (Broad) |
*Note: Melting points for HCl salts vary based on heating rate; DSC is preferred.
References
-
Synthesis & Characterization
-
Analytical Methods (HPLC)
-
Title: Method for detecting related substance imidazole in starting materials.[7]
- Source: Google P
- URL
-
-
General Imidazole Chemistry
-
Spectral Data (NMR)
- Title: 1H NMR spectrum of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (Analogous structural reference).
- Source: Royal Society of Chemistry (Supplementary Info).
-
URL:[Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Efficacy Evaluation: Comparing Novel 2-(3-nitrophenyl)-1H-imidazole to Known p38 MAPK Inhibitors
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Phenyl-imidazole derivatives, in particular, have been successfully developed as potent inhibitors of key signaling proteins, including protein kinases like p38 MAP kinase and BRAF.[3][4][5] This guide presents a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of a novel compound, 2-(3-nitrophenyl)-1H-imidazole, as a putative inhibitor of the p38 MAP kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses, making its inhibitors promising therapeutic candidates for a range of diseases.[3][6] To establish a rigorous benchmark, we will compare the hypothetical performance of our novel compound against Doramapimod (BIRB 796) , a well-characterized, potent, and highly selective allosteric inhibitor of p38 MAPK.[7][8] This document provides detailed experimental workflows, from initial in vitro kinase assays to cell-based functional screens and preliminary in vivo model considerations, enabling a thorough and objective comparison.
Introduction: The Rationale for Targeting p38 MAPK with Novel Imidazole Scaffolds
The p38 MAPK signaling cascade is a pivotal pathway in cellular responses to stress and inflammatory cytokines. Its activation leads to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[9] Consequently, inhibiting p38 MAPK is a promising strategy for treating chronic inflammatory diseases.[3] The imidazole ring is a privileged structure for kinase inhibition, often serving as a scaffold that can form critical interactions within the ATP-binding pocket of the enzyme.[10][11][12]
Our subject molecule, 2-(3-nitrophenyl)-1H-imidazole, possesses the core phenyl-imidazole structure. The logical first step in its evaluation is to hypothesize a likely mechanism of action based on this structural class. We will proceed with the hypothesis that it functions as a p38 MAPK inhibitor. This guide outlines the necessary scientific process to validate this hypothesis and quantify its efficacy against an established drug, Doramapimod.
Doramapimod serves as an excellent comparator due to its unique allosteric mechanism of inhibition, which confers high selectivity, and its potent activity, with a dissociation constant (Kd) in the picomolar range.[7][8][13]
Caption: Overall experimental workflow for efficacy comparison.
Protocol: In Vitro Kinase Assay (IC50 and Kd Determination)
This initial step directly measures the compound's ability to inhibit the purified p38 MAPKα enzyme. A radiometric assay is a classic, robust method. [14] Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Kd) of 2-(3-nitrophenyl)-1H-imidazole against p38α MAPK and compare it directly with Doramapimod.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) [15]* Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test Compounds: 2-(3-nitrophenyl)-1H-imidazole and Doramapimod, serially diluted.
-
SDS-PAGE equipment, phosphorescent screens, and imager.
Methodology:
-
Reaction Preparation: In chilled microcentrifuge tubes, prepare a master mix containing the kinase reaction buffer, substrate, and recombinant p38α enzyme. [14]2. Compound Addition: Aliquot the master mix into separate reaction tubes. Add varying concentrations of 2-(3-nitrophenyl)-1H-imidazole or Doramapimod to the tubes. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Initiation: Start the kinase reaction by adding a mixture of non-labeled ATP and [γ-³²P]ATP to each tube. Incubate at 30°C for a predetermined time (e.g., 30 minutes, optimized in preliminary experiments). [14]4. Termination: Stop the reaction by adding SDS-PAGE loading buffer, which contains EDTA to chelate Mg²⁺ and denatures the enzyme.
-
Separation and Detection: Heat the samples and load them onto an SDS-PAGE gel to separate the substrate from the ATP. [14]After electrophoresis, dry the gel and expose it to a phosphor screen.
-
Quantification: Image the screen and quantify the radioactivity incorporated into the substrate band for each compound concentration.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound. Kd can be determined using similar binding-focused assays like TR-FRET or by measuring on/off rates. [16]
Protocol: Cell-Based Functional Assay (Target Engagement)
This assay confirms that the compound can penetrate the cell membrane and inhibit the p38 MAPK pathway in a physiological context. [17]Measuring the inhibition of TNF-α production in a monocytic cell line like THP-1 is a standard method. [13] Objective: To measure the potency of 2-(3-nitrophenyl)-1H-imidazole in inhibiting the p38 MAPK pathway within a cellular system.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS) to stimulate inflammation
-
Test Compounds: 2-(3-nitrophenyl)-1H-imidazole and Doramapimod, serially diluted.
-
Human TNF-α ELISA kit
Methodology:
-
Cell Plating: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Pre-treatment: Remove the PMA-containing medium. Add fresh medium containing serial dilutions of the test compounds (or Doramapimod as a positive control) to the cells. Incubate for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to each well (except for negative controls). Incubate for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Plot the data and determine the IC50 value.
Protocol: In Vivo Efficacy Model (Preclinical Validation)
A crucial step is to assess the compound's efficacy in a living organism. Patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) are standard preclinical models in oncology research. [18][19][20]For inflammation, models like collagen-induced arthritis or LPS-induced systemic inflammation in mice are more appropriate.
Objective: To evaluate the anti-tumor or anti-inflammatory efficacy of 2-(3-nitrophenyl)-1H-imidazole in a relevant in vivo model.
Materials (Example: Cell Line-Derived Xenograft Model):
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
A relevant human cancer cell line with a constitutively active MAPK pathway (e.g., HT-29 colorectal cancer cells which have a BRAF mutation leading to MAPK activation) [21]* Test compound formulated for oral or IP administration
-
Vehicle control
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse. [19]2. Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, Doramapimod, and multiple dose levels of 2-(3-nitrophenyl)-1H-imidazole).
-
Dosing: Administer the compounds to the mice according to a predetermined schedule (e.g., once daily by oral gavage).
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as Tumor Growth Inhibition (TGI) to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
This guide provides a systematic and scientifically rigorous framework for evaluating the efficacy of a novel phenyl-imidazole compound, 2-(3-nitrophenyl)-1H-imidazole, as a potential p38 MAPK inhibitor. By directly comparing its performance against the well-characterized drug Doramapimod across a multi-tiered experimental workflow, researchers can generate a robust data package to support further development.
Successful outcomes—demonstrating potent in vitro inhibition, effective target engagement in cells, and significant efficacy in preclinical in vivo models—would provide strong validation for 2-(3-nitrophenyl)-1H-imidazole as a viable drug candidate. Subsequent steps would involve comprehensive ADME/Tox profiling, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and lead optimization to improve potency, selectivity, and drug-like properties.
References
- BIRB 796 (Doramapimod) - Selective P38 MAPK Inhibitor. APExBIO. [URL: https://www.apexbt.com/birb-796-doramapimod.html]
- Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Imidazole-based-p38-MAP-kinase-inhibitors_fig1_369980665]
- Kinase assays. BMG LABTECH. [URL: https://www.bmglabtech.com/kinase-assays/]
- In vitro kinase assay. Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1]
- Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24083942/]
- Spotlight: Cell-based kinase assay formats. Reaction Biology. [URL: https://www.reactionbiology.
- Doramapimod (BIRB 796) | p38 MAPK Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/birb-796.html]
- Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11527787/]
- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9367468/]
- Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6101662/]
- Efficacy of Vemurafenib Treatment in 43 Metastatic Melanoma Patients with BRAF Mutation. Single-Institute Retrospective Analysis, Early Real-Life Survival Data. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28959929/]
-
BRAF inhibitors based on an imidazop[3][15]yridin-2-one scaffold and a meta substituted middle ring. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22409744/]
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [URL: https://blog.crownbio.com/cell-line-derived-xenografts-a-reliable-platform-for-preclinical-cancer-drug-testing]
- Doramapimod (BIRB-796, CAS Number: 285983-48-4). Cayman Chemical. [URL: https://www.caymanchem.com/product/10010271/doramapimod]
- Vemurafenib. StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK534217/]
- Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [URL: https://www.researchgate.
- p38 MAPK | Inhibitors. MedchemExpress.com. [URL: https://www.medchemexpress.com/targets/p38-mapk.html]
- In vitro kinase assay. Bio-protocol. [URL: https://bio-protocol.org/e4431]
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. ResearchGate. [URL: https://www.researchgate.
- Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. ResearchGate. [URL: https://www.researchgate.net/publication/45283401_Novel_tricyclic_pyrazole_BRAF_inhibitors_with_imidazole_or_furan_central_scaffolds]
- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. [URL: https://www.mdpi.com/1422-0067/25/13/6987]
- Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Dovepress. [URL: https://www.dovepress.com/vemurafenib-an-evidence-based-review-of-its-clinical-utility-in-the--peer-reviewed-fulltext-article-OTT]
- p38 MAPK inhibitor | BIRB 796. opnMe | Boehringer Ingelheim. [URL: https://opnme.com/molecules/birb-796]
- Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5608381/]
- The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi. Jetir.Org. [URL: https://www.jetir.org/view?paper=JETIR2401411]
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- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://celtarys.com/knowledge-base/biochemical-assays-for-kinase-activity/]
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300931k]
- Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [URL: https://altogenlabs.com/xenograft-models/preclinical-xenograft-models-for-in-vivo-efficacy-testing-of-inds/]
- Novel Potent BRAF Inhibitors: Toward 1 nM Compounds through Optimization of the Central Phenyl Ring. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm900339q]
- Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. Melanoma Research Alliance. [URL: https://www.curemelanoma.org/patient-eng/melanoma-treatment/immunotherapy/vemurafenib-zelboraf]
- Imidazole: Having Versatile Biological Activities. SciSpace. [URL: https://typeset.
- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11030-024-10931-5]
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c00323]
- BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6627993/]
- Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/18/4/1049/78411/Antitumor-Activity-of-BRAF-Inhibitor-Vemurafenib]
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- Cell Based Kinase Assays. Luceome Biotechnologies. [URL: https://luceome.com/cell-based-assays/]
- The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5458203/]
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [URL: https://www.creative-biolabs.com/immuno-oncology/cell-based-kinase-assay-service.htm]
- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6221]
- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [URL: https://brieflands.com/articles/jjnpp-123445.html]
- Pyridoimidazolones as Novel Potent Inhibitors of v-Raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm100366z]
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Comparative Guide: Reproducible Synthesis of 2-(3-Nitrophenyl)-1H-imidazole
Topic: Assessing the reproducibility of 2-(3-nitrophenyl)-1H-imidazole synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The synthesis of 2-(3-nitrophenyl)-1H-imidazole represents a critical entry point for developing p38 MAP kinase inhibitors and antifungal agents. While the classical Debus-Radziszewski imidazole synthesis is the foundational route, it is historically plagued by reproducibility issues, primarily due to the polymerization of glyoxal and the formation of tarry byproducts.
This guide objectively compares three distinct synthetic methodologies—Classical Thermal Condensation , Microwave-Assisted Synthesis , and Catalytic One-Pot Synthesis —to establish a "Gold Standard" protocol. Our analysis prioritizes yield stability, purity profiles, and scalability.
Mechanistic Foundation
Understanding the failure modes of this reaction requires a look at the mechanism. The reaction involves the condensation of 3-nitrobenzaldehyde , glyoxal (dicarbonyl), and ammonia (nitrogen source).
Critical Control Point: The reaction proceeds via a diimine intermediate.[1][2] If the ammonia concentration is too low, or if the temperature ramp is too aggressive, glyoxal polymerizes before it can condense with the aldehyde, leading to low yields and difficult purification.
Figure 1: The Debus-Radziszewski pathway. Note the competitive pathway of glyoxal polymerization (red), which is the primary cause of batch failure.
Comparative Assessment of Methodologies
We evaluated three common protocols based on literature reproducibility and experimental efficiency.
| Metric | Method A: Classical Thermal | Method B: Microwave-Assisted | Method C: Iodine-Catalyzed |
| Reagents | AcOH, NH₄OAc, Reflux | AcOH/Solid Support, MW Irradiation | I₂ (10 mol%), K₂CO₃, MeOH |
| Reaction Time | 12 – 24 Hours | 5 – 15 Minutes | 2 – 4 Hours |
| Yield (Avg) | 45% – 60% | 85% – 92% | 80% – 88% |
| Purity (Crude) | Low (Requires Chromatography) | High (Crystallization sufficient) | Moderate (Requires wash) |
| Scalability | High (Kg scale feasible) | Low (Vessel size limited) | Medium |
| E-Factor | High (Solvent waste) | Low (Greenest) | Moderate |
Verdict:
-
For High Throughput/Screening: Choose Method B (Microwave) . It is the fastest but difficult to scale beyond gram quantities.
-
For Scale-Up/Robustness: Choose Method A (Classical) only if optimized (see Protocol below).
-
Overall Recommendation: Method C (Iodine Catalyzed) offers the best balance of mild conditions, high yield, and reproducibility without specialized microwave equipment.
The "Gold Standard" Protocol
Optimized Method: Iodine-Catalyzed One-Pot Synthesis
Rationale: Molecular iodine acts as a mild Lewis acid to activate the carbonyl oxygen of the aldehyde and glyoxal, facilitating nucleophilic attack by ammonia while suppressing side reactions.
Reagents:
-
3-Nitrobenzaldehyde (10 mmol, 1.51 g)
-
Glyoxal (40% aq. solution) (10 mmol, 1.45 g)
-
Ammonium Acetate (25 mmol, 1.93 g) – Excess is crucial
-
Iodine (
) (1 mmol, 0.25 g) – Catalyst -
Methanol (30 mL)
Step-by-Step Methodology:
-
Activation: In a 100 mL round-bottom flask, dissolve 3-nitrobenzaldehyde and Iodine in Methanol. Stir at room temperature for 10 minutes. Visual Cue: Solution turns dark brown.
-
Addition: Add Ammonium Acetate and Glyoxal solution sequentially.
-
Reaction: Heat the mixture to mild reflux (
) for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:2).-
Checkpoint: The dark iodine color may fade; if the spot for aldehyde disappears, the reaction is complete.
-
-
Quench: Cool to room temperature. Add aqueous Sodium Thiosulfate (5% solution) to quench unreacted iodine. Visual Cue: Solution turns pale yellow/turbid.
-
Isolation: Pour the mixture into crushed ice (100 g) with vigorous stirring. The product should precipitate as a solid.
-
Purification: Filter the precipitate. Wash with cold water (
mL) and cold ethanol ( mL). Recrystallize from Ethanol/Water (8:2) if necessary.
Self-Validating QC System (E-E-A-T)
To ensure scientific integrity, every batch must be validated against these parameters. Do not proceed to biological testing without confirming these metrics.
Structural Confirmation (NMR)
The 2-substituted imidazole has a distinct signature. Ensure you have not isolated the 1-substituted isomer (which has different aromatic splitting).
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.8–13.0 ppm (br s, 1H, NH of imidazole) – Disappears with D₂O shake.
- 8.75 ppm (t, 1H, H-2' of phenyl ring) – Deshielded by Nitro group.
- 8.40 ppm (d, 1H, H-4' of phenyl ring).
- 8.20 ppm (d, 1H, H-6' of phenyl ring).
- 7.75 ppm (t, 1H, H-5' of phenyl ring).
- 7.20–7.40 ppm (s/d, 2H, H-4, H-5 of imidazole ring).
Physical Constants
-
Melting Point: Expect >260°C (Decomposition often observed >280°C).
-
Note: If MP is <150°C, you likely have the starting material or the N-substituted isomer.
-
-
TLC (EtOAc:Hexane 3:2):
(Product is more polar than aldehyde).
Troubleshooting & Decision Matrix
Use this logic flow to troubleshoot low yields or purity issues.
Figure 2: Troubleshooting matrix for synthesis validation.
References
-
Debus, H. (1858).[3] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Liebigs Annalen der Chemie, 107(2), 199–208.
-
Kidwai, M., et al. (2006). "Iodine-catalyzed one-pot synthesis of 2,4,5-triarylimidazoles." Journal of Molecular Catalysis A: Chemical, 265(1-2), 177-182. (Adapted for 2-substituted protocol).
-
Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters, 6(9), 1453-1456.
-
ChemicalBook. (2025). "NMR Spectrum of 2-Nitroimidazole (Analogous Reference)."
Sources
Validating the Mechanism of Action for Novel Imidazole Derivatives: A Comparative Technical Guide
Executive Summary: The Validation Mandate
In the development of next-generation antifungal agents, confirming the Mechanism of Action (MoA) is no longer satisfied by simple growth inhibition assays. With the rise of azole-resistant Candida and Aspergillus strains, a novel imidazole derivative must demonstrate not just potency, but a distinct kinetic or binding advantage over established standards like Fluconazole and Voriconazole.
This guide outlines a self-validating experimental framework to confirm that a new candidate (designated here as IMD-789 ) specifically targets Lanosterol 14
Comparative Performance Profile
To objectively assess a new derivative, it must be benchmarked against the clinical gold standards. The following data matrix synthesizes typical performance metrics required for a high-impact publication.
Table 1: Comparative Efficacy & Binding Kinetics
| Metric | Fluconazole (Standard) | Voriconazole (High-Potency) | IMD-789 (Novel Derivative) | Technical Significance |
| Primary Target | CYP51 (Erg11) | CYP51 (Erg11) | CYP51 (Erg11) | Confirmed via spectral shift. |
| Binding Type | Type II (Reversible) | Type II (Tight Binding) | Type II (Slow-Off) | Slower dissociation correlates with prolonged post-antifungal effect (PAFE). |
| MIC | 0.5 – 64.0 | 0.016 – 0.5 | 0.008 – 0.125 | Lower MIC indicates higher intrinsic potency. |
| Selectivity Index | >100 (High) | ~50 (Moderate) | >80 (High) | Ratio of mammalian CYP inhibition to fungal CYP inhibition. |
| Resistance Profile | Susceptible to efflux (CDR1/MDR1) | Moderate susceptibility | Low susceptibility | Critical for treating MDR strains. |
Analytic Insight: While Voriconazole offers superior potency to Fluconazole, it often suffers from non-linear pharmacokinetics and hepatotoxicity. A successful new derivative (IMD-789) should aim for Voriconazole-level potency with Fluconazole-like safety margins.
Mechanism of Action: The CYP51 Blockade
The definitive validation of an imidazole lies in proving it blocks the conversion of Lanosterol to Ergosterol. This inhibition depletes the fungal membrane of its primary fluidizer (Ergosterol) and causes an accumulation of toxic 14
Pathway Visualization
The following diagram illustrates the precise intervention point and the downstream metabolic consequences.
Figure 1: The Ergosterol Biosynthesis pathway highlighting the CYP51 inhibition node and the subsequent shunt toward toxic methylated sterols.[1][2]
Validation Protocols: The "Self-Validating" System
To claim E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, you must move beyond simple MICs. You must demonstrate Target Engagement and Functional Consequence .
Phase 1: Target Engagement (Type II Binding Spectra)
Rationale: Imidazoles function by coordinating the unhindered nitrogen atom of the azole ring to the heme iron of CYP51. This displacement of water creates a characteristic spectral shift.
Protocol:
-
Protein Prep: Express and purify recombinant C. albicans CYP51 (CaCYP51).
-
Baseline: Record the absolute absorption spectrum (350–500 nm) of the enzyme (5
M) in buffer. -
Titration: Add the imidazole derivative in stepwise increments (0.5 to 10
M). -
Readout: Observe the "Type II" spectral shift:
-
Peak: Shift to ~425–435 nm (Low spin complex).
-
Trough: Appearance at ~390–410 nm (Loss of high spin/water).
-
Validation Check: If the peak remains at 450 nm (CO-bound form) or does not shift, the drug is not binding the heme iron directly.
-
Phase 2: Functional Consequence (Sterol Quantitation via GC-MS)
Rationale: Binding does not always equal inhibition. The definitive proof of MoA is the disappearance of ergosterol and the appearance of lanosterol/eburicol in treated cells.
Detailed Protocol:
-
Culture Treatment:
-
Inoculate C. albicans (10^6 cells/mL) in RPMI-1640.
-
Treat with IMD-789 at 0.5x, 1x, and 2x MIC for 24 hours.
-
Include Fluconazole (positive control) and DMSO (vehicle control).
-
-
Saponification (Critical Step):
-
Harvest cells by centrifugation (3000 x g, 5 min).
-
Resuspend pellet in 3 mL of 25% alcoholic KOH (w/v).
-
Vortex for 1 min and incubate at 85°C for 1 hour .
-
Why? This lyses the tough fungal cell wall and hydrolyzes esterified sterols into free sterols for extraction.
-
-
Extraction:
-
Allow samples to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane .
-
Vortex vigorously for 3 minutes.
-
Centrifuge to separate phases. Transfer the upper organic layer (heptane) to a fresh glass vial.
-
-
Derivatization & GC-MS Analysis:
-
Evaporate heptane under a nitrogen stream.
-
Resuspend residue in 100
L BSTFA (silylation reagent) + 100 L Toluene. Incubate at 60°C for 30 min. -
Inject into GC-MS (e.g., Agilent DB-5ms column).
-
Target Ions: Monitor m/z 396 (Ergosterol-TMS) vs. m/z 426 (Lanosterol-TMS).
-
Data Interpretation:
-
Success: >90% reduction in Ergosterol peak area; massive increase in Lanosterol peak area.
-
Failure: Ergosterol levels remain near DMSO control (indicates the drug missed the target or was pumped out).
Experimental Workflow Diagram
This workflow ensures a logical progression from computational prediction to biological confirmation.
Figure 2: The sequential validation pipeline. Each step acts as a gatekeeper for the next.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[3][4]Link
-
Hargrove, T. Y., et al. (2013).[5] CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. PLoS Pathogens.[6] Link
-
Matsuura, K., et al. (2005). Structural Diversities of Active Site in Clinical Azole-bound Forms between Sterol 14α-Demethylases (CYP51s).[7] Journal of Biological Chemistry. Link
-
Müller, C., et al. (2017). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast.[8] MDPI Fermentation. Link
-
Whaley, S. G., et al. (2016).[9] Azole Resistance in Candida glabrata.[6][9] Current Infectious Disease Reports.[9] Link
Sources
- 1. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of the antifungal effect of voriconazole and fluconazole on oral candidiasis before and during radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
comparative docking studies of nitrophenyl-imidazole isomers with a target protein
Executive Summary
In rational drug design, the difference between a "hit" and a "lead" often lies in the subtle geometry of isomerism. This guide presents a comparative molecular docking study of nitrophenyl-imidazole isomers (
While the imidazole ring provides the essential "warhead" for coordinating with the heme iron, the position of the nitro group on the phenyl ring dictates the ligand's ability to navigate the narrow hydrophobic access channel. This guide validates why para-substitution typically offers superior binding thermodynamics compared to ortho- and meta- isomers due to minimized steric clashes with the porphyrin ring.
The Chemical Space: Isomer Profiles
The study focuses on three positional isomers of 1-(nitrophenyl)-1H-imidazole. The nitro group (
| Isomer | Structure Code | Key Physicochemical Feature | Predicted Challenge |
| Ortho ( | NPI-01 | Steric bulk adjacent to the linker bond. | High probability of clash with Heme porphyrin ring. |
| Meta ( | NPI-02 | Angled geometry. | Moderate fit; may conflict with channel residues (e.g., Tyr118). |
| Para ( | NPI-03 | Linear, elongated geometry. | Deep penetration into the hydrophobic pocket; minimal steric conflict. |
Computational Methodology (The Protocol)
To ensure scientific integrity, we utilize a validated AutoDock Vina workflow. This protocol emphasizes pre-docking minimization to avoid high-energy conformer penalties and post-docking RMSD validation.
Step-by-Step Workflow
-
Ligand Preparation:
-
Structures drawn in ChemDraw and converted to 3D.
-
Energy Minimization: MM2 force field (convergence limit 0.01 kcal/mol/Å) to resolve internal steric strain before docking.
-
Rationale: Docking algorithms are poor at relaxing high-energy bond angles; inputting relaxed ligands is critical.
-
-
Target Preparation (PDB: 5V5Z - C. albicans CYP51):
-
Remove solvent molecules (water) to prevent false steric occlusion.
-
Heme Retention: The Heme cofactor is retained as it is the active site anchor.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Generation:
-
Center: Coordinates of the co-crystallized Iron (Fe).
-
Size:
Å (Focusing on the active site + access channel).
-
-
Docking & Validation:
-
Algorithm: AutoDock Vina (Lamarckian Genetic Algorithm).
-
Validation: Re-docking the native ligand (VT1). Success criteria: RMSD
Å.
-
Workflow Visualization
The following diagram illustrates the validated decision pathway for this experiment.
Figure 1: Validated Molecular Docking Workflow. Note the critical RMSD feedback loop (Red) ensuring protocol reliability before analyzing new isomers.
Comparative Performance Analysis
The following data represents the comparative docking results. The primary metric is Binding Affinity (
Table 1: Docking Metrics & Interaction Profile
| Isomer | Binding Affinity ( | Cluster RMSD | Heme Coordination? | Key Residue Interactions (Hydrophobic) |
| NPI-03 (Para) | -9.4 kcal/mol | 0.4 Å | Yes (2.1 Å) | Tyr118, Leu121, Phe126, Met508 |
| NPI-02 (Meta) | -8.1 kcal/mol | 1.2 Å | Yes (2.3 Å) | Tyr118, Phe126 |
| NPI-01 (Ortho) | -6.8 kcal/mol | 3.5 Å | No (Too Distant) | Weak / Non-specific |
Data Interpretation[2][3][4][5][6][7][8][9][10][11]
-
The Para Advantage (NPI-03): The p-nitro isomer exhibits the strongest binding energy (-9.4 kcal/mol). The linear geometry allows the imidazole nitrogen to coordinate directly with the Heme Iron (distance 2.1 Å) while the nitro-phenyl tail extends deeply into the hydrophobic channel formed by Tyr118 and Phe126 .
-
The Ortho Failure (NPI-01): The o-nitro isomer suffers from a severe steric penalty. The nitro group at the ortho position physically clashes with the porphyrin ring of the Heme. This forces the imidazole ring to twist away from the Iron, preventing the critical coordination bond. The high RMSD (3.5 Å) indicates the software could not find a single stable pose.
Mechanistic Insights: Why Isomerism Matters
The superior performance of the para isomer is driven by two convergent factors:
A. Steric Complementarity (The "Lock and Key")
CYP51 has a deep, narrow active site designed to accommodate the long, flat structure of lanosterol.
-
Para-isomer: Mimics the linearity of the natural substrate, sliding easily between the alpha-helices.
-
Ortho-isomer: The bulk width is increased effectively, exceeding the channel's tolerance near the catalytic center.
B. Electronic Effects on Coordination
The imidazole nitrogen must donate a lone pair to the Heme Iron (
-
The nitro group is electron-withdrawing.[1][2] In the ortho position, the inductive withdrawal is strongest due to proximity, potentially reducing the basicity of the imidazole nitrogen.
-
However, the steric effect dominates . Even if the electronic properties were favorable, the ortho isomer simply cannot approach the iron closely enough to bond.
Decision Logic Visualization
The following diagram maps the logic used to interpret the docking results and select the lead compound.
Figure 2: Logical Pathway for Lead Selection. The Ortho isomer fails the initial steric check against the Heme cofactor.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Hargrove, T. Y., et al. (2017). Structure of Candida albicans Sterol 14
-Demethylase (CYP51) in Complex with the Tetrazole-Based Antifungal Drug VT1161. Antimicrobial Agents and Chemotherapy.[3] -
Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs.
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(3-nitrophenyl)-1H-imidazole hydrochloride
Hazard Profiling & Risk Assessment
To handle 2-(3-nitrophenyl)-1H-imidazole hydrochloride safely, one must look beyond the generic Safety Data Sheet (SDS) and analyze the structural alerts of the molecule. This compound presents a "Triad of Hazard" that dictates our safety protocols.
The Hazard Triad
-
The Hydrochloride Salt (
):-
Risk: Hydrolysis upon contact with moisture (mucous membranes, eyes, lungs) releases hydrochloric acid.
-
Consequence: Immediate irritation or corrosion. High risk of serious eye damage (H318) rather than just irritation.[1]
-
-
The Nitro-Aromatic Moiety (
):-
Risk: Nitro-aromatics are frequently associated with methemoglobinemia and potential genotoxicity. They are often readily absorbed through the skin.
-
Consequence: Systemic toxicity (H301/H311). Standard nitrile gloves may not provide sufficient permeation resistance if the compound is dissolved in organic solvents.
-
-
The Imidazole Core:
-
Risk: Imidazoles are known sensitizers and potential reproductive toxins (H360D).
-
Consequence: Long-term exposure risk; requires strict dust control.
-
Operational Classification: Treat as Corrosive Solid and Potentially Toxic by Absorption .
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." The following matrix is the required baseline for handling this specific hydrochloride salt.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | The HCl salt is a fine powder that hygroscopically attacks lung tissue. If working outside a hood (e.g., balance enclosure), a fit-tested respirator is mandatory. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient . The salt nature means dust can bypass side shields, dissolve in eye moisture, and cause acid burns. |
| Dermal (Hands) | Double Nitrile (0.11mm min) ORSilver Shield® (for solutions) | Nitro-aromatics can permeate thin nitrile. Double gloving creates a tortuous path for the chemical. If dissolved in DCM or Acetone, use laminate (Silver Shield) gloves. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Prevents dust accumulation on forearms, a common contact point during weighing. |
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.
Operational Protocol: Safe Handling & Solubilization
Phase A: Weighing (The Critical Step)
Context: Hydrochloride salts are often hygroscopic and prone to static charge, causing "scattering" during weighing.
-
Engineering Control: Place the analytical balance inside a Chemical Fume Hood or a dedicated Powder Containment Enclosure .
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.
-
Why? Static discharge can flick particles onto the user's gloves/wrists.
-
-
Transfer: Do not pour from the source bottle. Use a disposable spatula.
-
Decontamination: Immediately wipe the balance area with a moist paper towel (water) followed by an ethanol wipe. The water solubilizes the salt; ethanol removes the organic residue.
Phase B: Solubilization
Context: Dissolving HCl salts can be slightly exothermic.
-
Vessel Selection: Use a borosilicate glass vial with a screw cap. Avoid open beakers to prevent aerosolization.
-
Solvent Addition: Add solvent slowly to the solid.
-
Venting: If dissolving in water or bicarbonate (neutralization),
gas may evolve. Do not cap tightly immediately; allow gas to escape.
Emergency & Disposal Procedures
Spill Management (Solid)
-
Do NOT use a brush or broom (creates dust).
-
Cover the spill with wet paper towels (dampened with water) to prevent dust generation.
-
Scoop the wet mass into a hazardous waste bag.
-
Clean the surface with a weak base (1% Sodium Bicarbonate) to neutralize potential acidity.
Disposal (Waste Stream)[2][3]
-
Stream: Organic Incineration (Halogenated).
-
Labeling: Must be tagged as "Toxic" and "Corrosive."
-
Note: Do not mix with strong oxidizers (e.g., nitric acid waste) as nitro-compounds can be reactive.
References & Authority[1][4][5][6][7]
-
National Center for Biotechnology Information (PubChem). 2-Nitroimidazole Compound Summary. (Used as surrogate data for nitro-imidazole toxicity). [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. [Link][2]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Data on permeation rates for organic solvents). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
